Paxiphylline D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGESJSJJGMUDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+]2(CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Paxilline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paxilline (B40905), a potent tremorogenic indole (B1671886) diterpene mycotoxin isolated from Penicillium paxilli, is a widely utilized pharmacological tool for the specific inhibition of large-conductance calcium- and voltage-activated potassium (BK) channels. Its mechanism of action is a sophisticated, state-dependent, allosteric modulation that preferentially stabilizes the closed conformation of the channel. This technical guide provides a comprehensive overview of the molecular interactions, quantitative parameters, and experimental methodologies that define the action of paxilline, serving as a critical resource for professionals in neuroscience, pharmacology, and drug development.
Core Mechanism of Action: Allosteric, Closed-State Stabilization
The primary molecular target of paxilline is the BK channel, a key regulator of neuronal excitability, neurotransmitter release, and smooth muscle tone. Unlike classical channel blockers that physically occlude the ion permeation pathway, paxilline acts as an allosteric inhibitor.[1][2][3] It preferentially binds to the closed conformation of the BK channel, thereby stabilizing it and reducing the probability of channel opening.[1][2] This action effectively shifts the channel's closed-to-open equilibrium, rather than preventing ion flow through an already open pore.
The inhibition by paxilline is inversely dependent on the channel's open probability (Po). Consequently, experimental conditions that favor the open state, such as high intracellular calcium concentrations or membrane depolarization, significantly diminish the inhibitory efficacy of paxilline. Model-dependent analyses have revealed that the affinity of paxilline for the closed state is over 500-fold greater than its affinity for the open state. It is established that the binding of a single paxilline molecule is sufficient to inhibit the channel.
While the BK channel is its primary target, some studies have noted that paxilline can also inhibit the sarco/endoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA), albeit with a lower potency (IC50 values ranging from 5 µM to 50 µM).
Binding Site and Molecular Interactions
Paxilline accesses its binding site from the intracellular side of the membrane, likely through the central cavity of the BK channel. Computational and mutagenesis studies have identified a binding pocket for paxilline. This site is not within the ion permeation pathway itself but is located in a crevice between adjacent subunits of the channel. The indole ring of paxilline is thought to insert into a crevice formed by the S6 transmembrane segment and the pore helix.
Site-directed mutagenesis experiments have pinpointed specific amino acid residues that are critical for paxilline sensitivity. A glycine (B1666218) residue at position 311 (G311) in the S6 segment of the mSlo1 subunit has been shown to be a key determinant of paxilline block. Mutations at other residues, such as M285 and F307, also reduce the sensitivity of the channel to paxilline, further confirming the location of the binding site.
Data Presentation: Quantitative Analysis of Paxilline Inhibition
The inhibitory potency of paxilline is highly dependent on the conformational state of the BK channel. The following tables summarize key quantitative data from various studies.
| Parameter | Condition | Value | Reference(s) |
| IC₅₀ | Low Open Probability (e.g., channels largely closed) | ~10 nM | |
| IC₅₀ | High Open Probability (e.g., channels maximally open) | ~10 µM | |
| Ki | 10 µM intracellular Ca²⁺ | 1.9 nM | |
| Rate of Inhibition | For closed channels | 2 x 10⁶ M⁻¹s⁻¹ | |
| Stoichiometry | Paxilline molecules per channel | 1 |
Table 1: State-Dependent Inhibition Constants of Paxilline
| Mutation | IC₅₀ (nM) | Fold Increase vs. Wild-Type | Reference(s) |
| Wild-Type | 10.4 ± 0.5 | - | |
| M285G | 46.3 ± 2.5 | ~4.5x | |
| M285T | 29.9 ± 1.4 | ~2.9x | |
| M285A | 63.3 ± 3.3 | ~6.1x | |
| F307A | 45.4 ± 1.9 | ~4.4x | |
| M285A/F307A | 148.8 ± 9.1 | ~14.3x | |
| G311S | Markedly reduced block | - |
Table 2: Effect of Point Mutations on Paxilline Sensitivity
Visualizing the Mechanism and Experimental Workflows
To better understand the complex interactions and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
References
Paxilline as a Specific BK Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of paxilline (B40905), a potent and specific inhibitor of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. We delve into its mechanism of action, quantitative inhibitory data, potential off-target effects, and detailed experimental protocols for its application in research settings.
Core Mechanism of Action: State-Dependent Inhibition
Paxilline, a tremorogenic indole (B1671886) alkaloid mycotoxin, functions as a highly specific and potent blocker of BK channels.[1][2] Its mechanism is distinguished by a state-dependent blockade, where it exhibits a much higher affinity for the closed conformation of the channel.[2][3][4] This preferential binding stabilizes the BK channel in a non-conducting state, thereby reducing the probability of channel opening.
The inhibitory effect of paxilline is inversely proportional to the open probability (Po) of the BK channel. Consequently, conditions that favor channel opening, such as membrane depolarization and high intracellular calcium concentrations, can significantly reduce or even overcome the inhibitory effects of paxilline. Computational and functional studies have identified that paxilline accesses its binding site from the intracellular side, near the central cavity of the channel. It is proposed to bind to a superficial position at the entrance of the central cavity, allosterically modulating the channel's gating without directly occluding the ion permeation pathway in the open state. Evidence suggests that the binding of a single paxilline molecule is sufficient to inhibit the channel.
Gating current measurements have confirmed that paxilline does not affect the channel's voltage sensors. The affinity of paxilline for the closed state is over 500-fold greater than its affinity for the open state, highlighting its mechanism as an almost exclusively closed-channel blocker.
Quantitative Data: Potency and Specificity
The inhibitory potency of paxilline is highly dependent on the conformational state of the BK channel, which is influenced by factors such as membrane potential and intracellular calcium levels.
Table 1: Inhibitory Potency of Paxilline on BK Channels
| Experimental Condition (Equilibration) | Intracellular Ca²⁺ | Holding Potential (mV) | BK Channel Open Probability (Po) | Paxilline IC₅₀ | Reference(s) |
| Largely Closed Channels | 300 µM | -70 | Low | 11.7 ± 1.9 nM | |
| Intermediate Po | 300 µM | 0 | Intermediate | 58.4 ± 2.9 nM | |
| Higher Po | 300 µM | 40 | High | 469.8 ± 94.9 nM | |
| Near Maximal Po | 300 µM | 70 | Very High | 5.37 ± 1.0 µM | |
| Low Po (low Ca²⁺) | 10 µM | -80 | Very Low | ~5.0 nM | |
| NPo at -80mV | 10 or 300 µM | -80 | Very Low | 5.5 ± 1.1 nM |
Note: The Kᵢ value for paxilline binding to the α-subunit of BK channels has been reported to be approximately 1.9 nM.
Table 2: Off-Target Effects of Paxilline
| Target | Parameter | Reported Value | Notes | Reference(s) |
| Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) | IC₅₀ | 5 - 50 µM | Varies for different SERCA isoforms. |
While paxilline is highly selective for BK channels at nanomolar concentrations, researchers should be aware of its potential off-target inhibition of SERCA pumps at micromolar concentrations. This can impact cellular calcium homeostasis and should be considered when designing experiments and interpreting data.
Signaling Pathways and Experimental Workflow
Mechanism of Paxilline's Inhibitory Action
The following diagram illustrates the state-dependent inhibition of BK channels by paxilline.
Caption: Mechanism of Paxilline's inhibitory action on BK channels.
Typical Experimental Workflow for Patch-Clamp Analysis
The patch-clamp technique is the primary method for studying the effects of paxilline on BK channels. The following diagram outlines a typical workflow.
Caption: A typical experimental workflow for patch-clamp analysis.
Experimental Protocols
Preparation of Paxilline Stock and Working Solutions
-
Stock Solution (10 mM): Due to its hydrophobicity, paxilline should be dissolved in dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate amount of paxilline powder in high-purity DMSO. For example, dissolve 4.36 mg of paxilline (MW: 435.56 g/mol ) in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes (e.g., 10-20 µL) to prevent multiple freeze-thaw cycles. Store the aliquots at -20°C.
-
Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare fresh dilutions of paxilline in the external or internal recording solution to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). It is crucial to ensure thorough mixing. The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects. Always prepare a vehicle control solution containing the same final concentration of DMSO without paxilline.
Inside-Out Patch-Clamp Electrophysiology
This configuration is ideal for studying the direct interaction of paxilline with the intracellular face of the BK channel and for controlling the intracellular calcium concentration.
A. Solutions:
-
Pipette (External) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂. Adjust pH to 7.2 with KOH.
-
Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca²⁺ chelated with EGTA to achieve desired open probabilities. Adjust pH to 7.2 with KOH.
B. Procedure:
-
Cell Preparation: Culture cells expressing BK channels on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Patch Excision: Retract the pipette from the cell to excise a patch of membrane, exposing the intracellular face to the bath solution.
-
Data Acquisition:
-
Hold the membrane potential at a desired voltage (e.g., -80 mV).
-
Apply voltage steps or ramps to elicit BK channel currents.
-
Record baseline BK channel activity in a control bath solution.
-
-
Paxilline Application: Perfuse the patch with the paxilline-containing working solution. Allow sufficient time for the blocking effect to reach a steady state before recording.
-
Washout: To test for reversibility, perfuse the chamber with the control bath solution to wash out the paxilline. Conditions that promote channel opening, such as membrane depolarization or elevated intracellular calcium, can facilitate a more efficient washout.
Whole-Cell Patch-Clamp Electrophysiology
This configuration is suitable for studying the effect of paxilline on the total BK current in a cell and its impact on cellular excitability.
A. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
B. Procedure:
-
Seal Formation: Follow steps 1-3 from the inside-out protocol.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Recording: Allow the cell to dialyze with the internal solution for a few minutes. Apply depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit outward currents. Record stable baseline currents.
-
Paxilline Application: Perfuse the chamber with the external solution containing the desired concentration of paxilline.
-
Data Analysis: Measure the peak amplitude of the outward current at each voltage step before, during, and after paxilline application. Calculate the percentage of current inhibition by paxilline.
Protocol for Assessing SERCA Inhibition (Off-Target Effect)
To differentiate between on-target BK channel inhibition and off-target SERCA inhibition, a specific SERCA inhibitor like thapsigargin (B1683126) can be used as a positive control in a parallel experiment. A common method to assess SERCA activity is by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
A. Materials:
-
Microsomal preparations containing SERCA
-
Assay buffer (e.g., 50 mM MOPS-Tris pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA)
-
ATP
-
Calcium solutions of known concentrations
-
Paxilline and thapsigargin
-
Malachite green reagent for phosphate detection
B. Procedure:
-
Reaction Setup: In a microplate, combine the microsomal preparation with the assay buffer containing varying concentrations of paxilline or thapsigargin.
-
Initiate Reaction: Add a defined concentration of calcium to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as the malachite green reagent, which will also react with the liberated Pi to produce a colorimetric signal.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Compare the phosphate release in the presence of different concentrations of paxilline to the control and thapsigargin-treated samples to determine the IC₅₀ for SERCA inhibition.
By following these protocols and understanding the underlying mechanisms, researchers can effectively utilize paxilline as a specific and potent tool for investigating the physiological and pathophysiological roles of BK channels.
References
A Technical Guide to the Fungal Sources of the Indole Diterpenoid Mycotoxin Paxilline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline (B40905) is a potent, tremorgenic indole (B1671886) diterpenoid mycotoxin that has garnered significant scientific interest due to its specific and reversible inhibition of the large-conductance calcium-activated potassium (BK) channels. This property makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of BK channels and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the fungal sources of paxilline, detailing its biosynthesis, methods for its production and isolation, and the regulatory mechanisms governing its synthesis.
Fungal Sources of Paxilline
The primary and most well-characterized producer of paxilline is the filamentous fungus Penicillium paxilli, from which it was first isolated.[1] However, paxilline and its derivatives have also been identified in various other fungal species, including other members of the Penicillium genus, as well as species within the Aspergillus, Claviceps, and Emericella genera. Notably, endophytic fungi, which reside within the tissues of plants, have also been identified as producers of this mycotoxin.[2]
Data on Paxilline Production
The yield of paxilline can vary significantly depending on the fungal species, strain, and cultivation conditions. Submerged fermentation of Penicillium paxilli has been shown to yield up to 1.5% paxilline by weight in freeze-dried mycelia.[3] Quantitative data for other species is less readily available in the literature, highlighting an area for further research.
| Fungal Species | Strain | Cultivation Method | Paxilline Yield | Reference |
| Penicillium paxilli | Not Specified | Submerged Fermentation (60 L) | 1.5% (w/w) of freeze-dried cells | [3] |
| Endophytic fungus from Baphicacanthus cusia | Not Specified | Not Specified | Qualitatively identified | [2] |
| Eupenicillium shearii | Not Specified | Culture filtrate | Qualitatively identified | |
| Penicillium sp. KFD28 (marine-derived) | KFD28 | Fermentation broth with L-tryptophan | Qualitatively identified |
Biosynthesis of Paxilline
The biosynthesis of paxilline is a complex process orchestrated by a cluster of genes, collectively known as the pax cluster in Penicillium paxilli. The pathway commences with precursors from primary metabolism: geranylgeranyl pyrophosphate (GGPP) from the isoprenoid pathway and indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis. A series of enzymatic reactions, including prenylation, epoxidation, and cyclizations, leads to the formation of the core indole diterpenoid structure.
The key enzymes and intermediates in the paxilline biosynthetic pathway are:
-
PaxG: A geranylgeranyl diphosphate (B83284) synthase that produces GGPP.
-
PaxC: A prenyltransferase that catalyzes the condensation of GGPP with an indole precursor.
-
PaxM: A FAD-dependent monooxygenase involved in the subsequent epoxidation.
-
PaxB: A terpene cyclase that facilitates the formation of the characteristic ring structures.
-
Paspaline (B1678556): The first stable polycyclic intermediate.
-
PaxP: A cytochrome P450 monooxygenase that hydroxylates paspaline to form 13-desoxypaxilline.
-
PaxQ: A cytochrome P450 monooxygenase that catalyzes the final oxidation step to yield paxilline.
Regulation of Paxilline Biosynthesis
The production of paxilline, like many other fungal secondary metabolites, is tightly regulated. The expression of the pax gene cluster is influenced by various factors, including nutrient availability and developmental stage. Evidence suggests that the biosynthesis of paxilline in P. paxilli may be subject to carbon catabolite repression by glucose. Furthermore, the expression of the pax genes is temporally controlled, with a significant increase in transcription occurring prior to the detectable accumulation of paxilline in the culture.
Global regulators of secondary metabolism, such as LaeA, which is known to control the expression of other secondary metabolite gene clusters in fungi, may also play a role in regulating paxilline biosynthesis, although direct evidence for this is still emerging. The two putative transcription factors identified within the PAX locus in P. paxilli, PP104 and PP105, were found not to be co-regulated with the other pax genes and do not appear to have a direct role in paxilline production.
Experimental Protocols
Fungal Culture and Paxilline Production
A detailed protocol for the submerged fermentation of Penicillium paxilli for paxilline production is outlined below, based on established methods.
-
Inoculum Preparation: Aseptically transfer a culture of Penicillium paxilli to a suitable liquid medium, such as Potato Dextrose Broth (PDB). Incubate at 25-28°C with shaking (e.g., 150 rpm) for 3-5 days to generate a sufficient biomass for inoculation.
-
Production Medium: Prepare a larger volume of production medium. A variety of media can be used, and optimization may be required for specific strains. A representative medium could consist of (per liter): glucose (20-40 g), peptone (5-10 g), yeast extract (5-10 g), and mineral salts.
-
Fermentation: Inoculate the production medium with the prepared inoculum (e.g., 5-10% v/v). Maintain the fermentation at 25-28°C with agitation for an extended period, typically 7-14 days. Paxilline production often occurs during the stationary phase of growth.
-
Monitoring: Monitor the fermentation for fungal growth (biomass), pH, and nutrient consumption. Paxilline production can be monitored by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of Paxilline
The following is a general protocol for the extraction and purification of paxilline from fungal mycelia.
-
Harvesting: After the fermentation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Extraction:
-
Thoroughly dry the mycelia (e.g., by freeze-drying).
-
Extract the dried mycelia with an organic solvent such as chloroform, dichloromethane, or ethyl acetate. This can be done by soaking the mycelia in the solvent and stirring for several hours, followed by filtration. Repeat the extraction process multiple times to ensure complete recovery.
-
-
Crude Extract Preparation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification:
-
Silica (B1680970) Gel Chromatography: The crude extract can be subjected to column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, can be used to separate the components. Collect fractions and analyze them by TLC to identify those containing paxilline.
-
Preparative HPLC: For final purification, the fractions containing paxilline can be further purified using preparative reverse-phase HPLC with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water).
-
Characterization of Paxilline
The identity and purity of the isolated paxilline should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. Paxilline has a molecular formula of C₂₇H₃₃NO₄, and its mass spectrum will show a corresponding molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of paxilline. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint that can be compared with published data for authentic paxilline.
Conclusion
Paxilline remains a molecule of significant interest for both basic research and drug discovery. Penicillium paxilli is the most prominent and well-studied source of this mycotoxin, with established fermentation protocols for its production. The elucidation of the paxilline biosynthetic gene cluster has opened avenues for synthetic biology approaches to enhance its production or generate novel analogs. Further exploration of other fungal sources, particularly endophytic fungi, may reveal new strains with higher yields or unique derivatives of paxilline. The detailed protocols and biosynthetic information provided in this guide are intended to facilitate further research into this important natural product.
References
In-depth Technical Guide on the Biological Activity of Longistylumphylline A N-oxide
To: Researchers, scientists, and drug development professionals
Subject: Comprehensive Review of the Biological Activity of Longistylumphylline A N-oxide
Executive Summary:
This technical guide addresses the request for an in-depth analysis of the biological activity of Longistylumphylline A N-oxide. Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no available information on the biological activity, experimental protocols, or associated signaling pathways for the specific compound, Longistylumphylline A N-oxide.
While information exists for the parent compound, Longistylumphylline A, as a member of the Daphniphyllum alkaloids, and for N-oxide alkaloids in general, these data cannot be directly extrapolated to Longistylumphylline A N-oxide without specific experimental validation. This document will provide a general overview of Daphniphyllum alkaloids and the nature of N-oxide alkaloids to offer context. However, the core requirements of quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations for Longistylumphylline A N-oxide cannot be fulfilled at this time due to the absence of published research.
Introduction to Daphniphyllum Alkaloids
Longistylumphylline A is classified as a Daphniphyllum alkaloid, a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum[1][2][3][4]. These alkaloids are known for their complex and unique polycyclic skeletons[5][6]. Over 350 Daphniphyllum alkaloids have been identified, and they have attracted significant interest from chemists and pharmacologists due to their intricate molecular architectures and potential biological activities[2][4].
Reported biological activities for various Daphniphyllum alkaloids include:
Longistylumphylline A has been isolated from the leaves and stems of Daphniphyllum longeracemosum[1]. However, specific details regarding its biological activity are not extensively documented in the available literature.
The Nature of N-oxide Alkaloids
The "N-oxide" designation in Longistylumphylline A N-oxide indicates the presence of an N-oxide functional group, which is a common feature in various natural and synthetic compounds[9]. The oxidation of a nitrogen atom in an alkaloid can significantly alter its physicochemical properties and biological activity[10].
N-oxide derivatives of alkaloids are found in numerous plants and can exhibit a range of biological effects, including:
The N-oxide moiety can influence a molecule's solubility, membrane permeability, and metabolic stability[9][10]. In some instances, the N-oxide group is critical for the compound's pharmacological activity and can act as a mimic of nitric oxide (NO), potentially leading to NO-like effects such as vasodilation[9]. However, the addition of an N-oxide group does not universally enhance therapeutic potential and, in some cases, may decrease activity compared to the parent alkaloid[13].
Current Status of Research on Longistylumphylline A N-oxide
A thorough search of available scientific literature reveals no specific studies on the biological activity of Longistylumphylline A N-oxide. Consequently, there is no quantitative data to present in tabular form, no established experimental protocols for its assessment, and no identified signaling pathways to visualize.
The synthesis and characterization of alkaloid N-oxides are established processes in medicinal chemistry[10]. It is plausible that Longistylumphylline A N-oxide could be synthesized from its parent compound, Longistylumphylline A. However, without experimental data, any discussion of its biological activity would be purely speculative.
Conclusion and Future Directions
While the parent compound, Longistylumphylline A, belongs to the pharmacologically interesting class of Daphniphyllum alkaloids, and N-oxide alkaloids have a history of diverse biological activities, there is a complete lack of specific information for Longistylumphylline A N-oxide.
For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to build a foundational understanding of its biological activity:
-
Chemical Synthesis and Characterization: The first step would be the synthesis or isolation and structural confirmation of Longistylumphylline A N-oxide.
-
In Vitro Screening: A battery of in vitro assays would be required to determine its basic biological activities, such as cytotoxicity against a panel of cancer cell lines, antioxidant capacity, and antimicrobial effects.
-
Mechanism of Action Studies: Should initial screening reveal significant activity, further studies would be needed to elucidate the underlying mechanism of action, including the identification of any involved signaling pathways.
-
In Vivo Studies: Promising in vitro results would warrant further investigation in animal models to assess efficacy and safety.
Until such studies are conducted and published, a detailed technical guide on the biological activity of Longistylumphylline A N-oxide cannot be provided. The scientific community awaits future research to shed light on the potential of this novel compound.
References
- 1. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-oxide alkaloids from Crinum amabile (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Paxilline's Inhibition of Sarco/Endoplasmic Reticulum Ca2+-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the inhibitory effects of paxilline (B40905), an indole (B1671886) alkaloid mycotoxin, on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). While well-recognized as a potent blocker of high-conductance Ca2+-activated K+ (BK) channels, paxilline also exerts a significant, concentration-dependent inhibitory action on SERCA, a crucial enzyme for maintaining intracellular calcium homeostasis. This document details the quantitative aspects of this inhibition, provides comprehensive experimental protocols for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Data Presentation
Paxilline's inhibitory potency against SERCA varies with the specific isoform and the experimental conditions. The following tables summarize the key quantitative data reported in the literature.
Table 1: Inhibitory Potency of Paxilline on SERCA
| Parameter | Value | SERCA Isoform/Preparation | Reference(s) |
| IC50 | 5 - 50 µM | Various SERCA isoforms | [1][2] |
| IC50 | 5 µM | Purified Ca2+ ATPase from skeletal muscle | [1][2] |
Mechanism of Action
Paxilline exhibits a dual, concentration-dependent mechanism of inhibition on the SERCA pump, primarily affecting the high-affinity Ca2+-binding E1 conformational state of the enzyme.[1]
At lower concentrations (5-10 µM) , paxilline's primary inhibitory actions are:
-
Inhibition of the ATP-dependent acceleration of Ca2+ release from the phosphoenzyme intermediate (E2P).
-
Inhibition of the decay of the phosphoenzyme intermediate.
At higher concentrations , paxilline also:
-
Inhibits the formation of the phosphoenzyme (E1~P) from ATP.
Furthermore, paxilline acts as a competitive inhibitor with respect to high concentrations of ATP at the regulatory nucleotide-binding site, increasing the K_m for ATP at this site without affecting the K_m of the catalytic site.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the SERCA pump cycle and the points of inhibition by paxilline, as well as a typical experimental workflow for characterizing this inhibition.
Experimental Protocols
Detailed methodologies for key experiments to characterize the inhibition of SERCA by paxilline are provided below.
Protocol 1: SERCA ATPase Activity Assay (Coupled-Enzyme Spectrophotometric Method)
This assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
1. Reagents:
-
SR/ER Vesicles: Isolated from sources such as rabbit skeletal muscle.
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA).
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Substrates: Phosphoenolpyruvate (PEP), NADH, and ATP.
-
Paxilline Stock Solution: Dissolved in DMSO.
-
Calcium Ionophore (e.g., A23187): To prevent the build-up of a Ca2+ gradient.
2. Experimental Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, PEP, NADH, PK, LDH, and calcium ionophore.
-
Add a known amount of SR/ER vesicle protein (e.g., 20-50 µg) to the cuvette.
-
Add varying concentrations of paxilline (or DMSO for control) and pre-incubate for 10-15 minutes at 37°C.
-
Equilibrate the cuvette in a spectrophotometer at 37°C and establish a baseline absorbance at 340 nm.
-
Initiate the reaction by adding a final concentration of ~2-5 mM ATP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation (using an extinction coefficient for NADH of 6.22 mM-1 cm-1).
-
Plot the percentage of inhibition relative to the control against the paxilline concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Phosphoenzyme (EP) Formation Assay (Radioactive Method)
This assay measures the formation of the phosphorylated intermediate of SERCA, a key step in the catalytic cycle that is inhibited by higher concentrations of paxilline.
1. Reagents:
-
SR/ER Vesicles.
-
Assay Buffer: Similar to the activity assay but without ATP initially.
-
[γ-32P]ATP: High specific activity.
-
Quenching Solution: Ice-cold 10% trichloroacetic acid (TCA) with 1 mM non-radioactive ATP and 1 mM inorganic phosphate (B84403) (Pi).
-
Washing Solution: Ice-cold 10% TCA with 1 mM Pi.
2. Experimental Procedure:
-
Pre-incubate SR/ER vesicles with or without various concentrations of paxilline in the assay buffer on ice (4°C).
-
Initiate the phosphorylation reaction by adding a small volume of high-concentration [γ-32P]ATP.
-
After a very short incubation time (e.g., 15 seconds) to capture the pre-steady state, quench the reaction by adding the acidic quenching solution.
-
Filter the quenched sample through a glass fiber filter to trap the precipitated protein.
-
Wash the filter multiple times with the washing solution to remove unbound [γ-32P]ATP.
-
Quantify the amount of 32P incorporated into the protein using liquid scintillation counting.
-
Compare the levels of phosphoenzyme formation in the presence of paxilline to the control to determine the extent of inhibition.
Protocol 3: Calcium Uptake Assay (Fluorescent Probe Method)
This protocol measures the ability of SERCA to transport Ca2+ into vesicles, a process inhibited by paxilline.
1. Reagents:
-
SR/ER Vesicles.
-
Uptake Buffer (e.g., 40 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 5 mM potassium oxalate). Oxalate is used to precipitate Ca2+ inside the vesicles, preventing the build-up of a Ca2+ gradient.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2, Indo-1).
-
ATP.
-
Paxilline Stock Solution.
2. Experimental Procedure:
-
Add SR/ER vesicles to the uptake buffer containing the fluorescent calcium indicator in a fluorometer cuvette.
-
Add varying concentrations of paxilline (or DMSO for control) and pre-incubate for 10-15 minutes at 37°C.
-
Monitor the fluorescence of the dye to establish a baseline extra-vesicular Ca2+ concentration.
-
Initiate Ca2+ uptake by adding a final concentration of ~2-5 mM ATP.
-
Record the change in fluorescence over time, which corresponds to the decrease in extra-vesicular Ca2+ concentration as it is pumped into the vesicles.
-
Calculate the initial rate of Ca2+ uptake from the fluorescence trace.
-
Determine the percentage of inhibition of the Ca2+ uptake rate by paxilline compared to the control.
Conclusion
Paxilline serves as a valuable pharmacological tool for studying SERCA function. Its inhibitory effects, while secondary to its potent blockade of BK channels, are significant and must be considered in experimental design. The concentration-dependent dual mechanism of action provides a nuanced way to probe the SERCA pump cycle. The protocols detailed in this guide offer robust methods for characterizing the inhibitory properties of paxilline and other potential SERCA modulators, providing essential information for researchers in cell biology, physiology, and drug development.
References
An In-depth Technical Guide on the Tremorgenic Effects of Paxilline Mycotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline (B40905), an indole (B1671886) diterpene alkaloid mycotoxin produced by the fungus Penicillium paxilli, is a potent neurotoxin recognized for its induction of tremors in vertebrates.[1] First identified in 1975, this mycotoxin is a causative agent of "ryegrass staggers," a neurological syndrome in livestock characterized by tremors, ataxia, and hypersensitivity.[1] The primary mechanism underlying the tremorgenic activity of paxilline is its potent and specific inhibition of the large-conductance Ca2+-activated K+ (BK) channels, which are critical regulators of neuronal excitability.[1][2][3] Beyond its toxicological importance, paxilline's high affinity and specificity for BK channels have established it as an invaluable pharmacological tool for investigating the physiological roles of these channels. This technical guide provides a comprehensive analysis of the tremorgenic effects of paxilline, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.
Mechanism of Action: BK Channel Inhibition
The tremorgenic effects of paxilline are a direct consequence of its interaction with BK channels. Paxilline functions as a potent and specific inhibitor of these channels, binding with high affinity to the closed conformation of the channel and stabilizing this state. This action reduces the probability of the channel opening, thereby disrupting the normal outflow of potassium ions that is essential for repolarizing the neuronal membrane after an action potential.
The inhibition of BK channels by paxilline is state-dependent, meaning its efficacy is inversely related to the channel's open probability. Under conditions that favor the closed state of the BK channel, paxilline exhibits a high affinity, with IC50 values in the nanomolar range. Conversely, when the channel is in a predominantly open state, the inhibitory potency of paxilline is significantly reduced, with IC50 values shifting to the micromolar range. This state-dependent blockade leads to a prolongation of the action potential, increased neuronal excitability, and uncontrolled neuronal firing, which manifests clinically as tremors.
Data Presentation: Quantitative Analysis of Paxilline's Effects
The following tables summarize the quantitative data on the biological activity of paxilline, providing a clear comparison of its potency and effects under various experimental conditions.
| Target | Parameter | Value | Cell/System Type | Notes | Reference(s) |
| BK Channel | IC50 | ~10 nM | Channels in a closed state | Inhibition is highly dependent on the channel's open probability. | |
| IC50 | ~10 µM | Channels approaching maximal open probability | Demonstrates the state-dependent nature of the block. | ||
| Ki | 1.9 nM | Cloned α-subunit of the maxi-K channel in excised membrane patches (with 10 µM intracellular Ca²⁺) | |||
| Mutant BK Channels | IC50 | 29.9 nM | M285T Mutant | ||
| IC50 | 46.3 nM | M285G Mutant | |||
| IC50 | 63.3 nM | M285A Mutant | |||
| IC50 | 45.4 nM | F307A Mutant | |||
| IC50 | 148.8 nM | M285A/F307A Double Mutant | |||
| SERCA | IC50 | 5 - 50 µM | Different SERCA isoforms | Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is a known off-target. |
| Experimental Model | Effect | Dose/Concentration | Observations | Reference(s) |
| Mice (in vivo) | Anticonvulsant effect | 3 µg/kg, i.p., single dose | Restored synaptic function and improved cognitive impairment in a Thalidomide-induced cognitive impairment model. | |
| Tremor Induction | 20 µg/kg, i.v. | Elicited moderate tremors. | ||
| Tremor Induction | 1.0 mg/kg | Moderate to strong tremors with immediate onset. | ||
| Sheep (in vivo) | Tremor Induction | 70 µg/kg | Tremors observed after 15 minutes, lasting for 12 hours. | |
| Rat Dentate Gyrus Granule Cells (in vitro) | Attenuation of seizure-induced increase in Action Potentials | Bath application | Reversed the effects of pilocarpine (B147212) on fAHP amplitude, AP half-width, and firing frequency. | |
| Rat Pyramidal Neurons (in vitro) | Increased action potential half-width | 10 µM |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway of paxilline-induced tremors and a typical experimental workflow for studying its effects.
References
Paxilline as a Pharmacological Tool in Synaptic Plasticity Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paxilline (B40905), a potent and specific inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels, has emerged as an indispensable pharmacological tool for dissecting the intricate mechanisms of synaptic plasticity.[1][2] Its unique state-dependent mechanism of action allows for the nuanced investigation of BK channel function in shaping neuronal excitability, neurotransmitter release, and the induction of both long-term potentiation (LTP) and long-term depression (LTD). This technical guide provides an in-depth overview of paxilline's mechanism of action, a compilation of its quantitative effects on neuronal and synaptic parameters, detailed experimental protocols for its application in synaptic plasticity studies, and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action: A State-Dependent Blockade of BK Channels
Paxilline is an indole (B1671886) alkaloid mycotoxin that functions as a potent inhibitor of BK channels.[3] Unlike conventional pore blockers, paxilline exhibits a sophisticated, state-dependent mechanism, preferentially binding to the closed conformation of the BK channel.[1][4] This allosteric modulation stabilizes the channel in a non-conducting state, thereby reducing the probability of channel opening. The inhibitory potency of paxilline is, therefore, inversely proportional to the open probability (Po) of the BK channel; conditions that favor the open state, such as membrane depolarization and high intracellular calcium concentrations, significantly diminish its inhibitory effect.
This state-dependent blockade makes paxilline a powerful tool to probe the physiological roles of BK channels under varying conditions of neuronal activity.
Quantitative Data on Paxilline's Effects
The following tables summarize the key quantitative parameters of paxilline's interaction with BK channels and its effects on neuronal and synaptic properties.
Table 1: Inhibitory Potency of Paxilline on BK Channels
| Experimental Condition | Intracellular Ca2+ | Holding Potential (mV) | BK Channel Open Probability (Po) | Paxilline IC50 | Reference(s) |
| Largely Closed Channels | Low | Negative | Low | ~10 nM | |
| Maximally Open Channels | High | Depolarized | High | ~10 µM |
Table 2: Effects of Paxilline on Neuronal and Synaptic Parameters
| Parameter | Preparation | Paxilline Concentration | Effect | Reference(s) |
| Action Potential Half-Width | Pyramidal Neurons (medial PFC) | 10 µM | Increased | |
| Action Potential Half-Width | Lateral Amygdala Neurons | 10 µM | Increased from 1.1 ± 0.04 ms (B15284909) to 1.4 ± 0.04 ms | |
| Action Potential Half-Width | Substantia Nigra Dopaminergic Neurons | 300 nM | Increased from 1.96 ± 0.10 ms to 2.62 ± 0.10 ms | |
| Action Potential Half-Width | Dentate Gyrus Granule Cells (in a seizure model) | 1 µM | Reversed seizure-induced decrease (from 1.27 ± 0.03 ms to sham levels of 1.60 ± 0.11 ms) | |
| Fast Afterhyperpolarization (fAHP) | Dentate Gyrus Granule Cells (in a seizure model) | 1 µM | Reversed seizure-induced increase (from -11.67 ± 0.72 mV to -9.26 ± 0.42 mV) | |
| Paired-Pulse Ratio (PPR) | CA3-CA3 Synapses | 10 µM | Significantly reduced from 1.26 ± 0.2 to 1.03 ± 0.1 | |
| Neurotransmitter Release Probability | CA3-CA3 Synapses | 10 µM | Increased | |
| mGluR-LTD | Neonatal Hippocampus | 1 or 10 µM | Abolished |
Experimental Protocols
General Preparation of Paxilline Stock Solutions
Due to its hydrophobicity, paxilline should be dissolved in a non-polar solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
Preparation of 10 mM Stock Solution:
-
Weigh the appropriate amount of paxilline powder.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the paxilline stock solution.
-
Prepare fresh dilutions of paxilline in the external recording solution (e.g., artificial cerebrospinal fluid - aCSF) to the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects.
-
Prepare a vehicle control solution containing the same final concentration of DMSO without paxilline.
-
Whole-Cell Patch-Clamp Electrophysiology to Study Synaptic Transmission
This protocol is designed to investigate the effects of paxilline on synaptic transmission in acute brain slices.
-
Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice using standard laboratory procedures.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an appropriate internal solution.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic potentials or currents - EPSPs/EPSCs) for a stable period (e.g., 10-20 minutes). For evoked responses, use a stimulating electrode placed in the afferent pathway.
-
Bath apply paxilline at the desired concentration by switching the perfusion to the paxilline-containing aCSF.
-
Record the synaptic responses in the presence of paxilline until a steady-state effect is observed.
-
To test for reversibility, perfuse the chamber with the control aCSF to wash out the paxilline.
-
-
Data Analysis:
-
Analyze changes in the amplitude, duration, and kinetics of the synaptic responses.
-
For paired-pulse stimulation protocols, calculate the paired-pulse ratio (PPR) to assess changes in presynaptic release probability.
-
Induction of Long-Term Potentiation (LTP) in the Presence of Paxilline
This protocol outlines a general approach to investigate the role of BK channels in LTP using paxilline.
-
Baseline Recording:
-
Following the establishment of a stable whole-cell recording and baseline synaptic responses as described in section 3.2, continue to record baseline responses for at least 20-30 minutes.
-
-
Paxilline Application:
-
Bath apply paxilline at the desired concentration for a pre-incubation period (e.g., 15-20 minutes) before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a spike-timing-dependent plasticity (STDP) protocol.
-
-
Post-Induction Recording:
-
Continue to record synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Normalize the synaptic response amplitudes to the pre-induction baseline.
-
Compare the magnitude of LTP in the presence of paxilline to that in control (vehicle) conditions.
-
Induction of Metabotropic Glutamate Receptor-Dependent Long-Term Depression (mGluR-LTD)
This protocol is adapted from studies investigating the role of BK channels in mGluR-LTD.
-
Baseline Recording:
-
Establish a stable whole-cell recording and record baseline synaptic responses for 20-30 minutes.
-
-
Paxilline Application:
-
Bath apply paxilline (e.g., 1 or 10 µM) for a pre-incubation period before inducing LTD.
-
-
LTD Induction:
-
Induce mGluR-LTD by applying a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) or by bath application of a group I mGluR agonist such as (S)-3,5-dihydroxyphenylglycine (DHPG).
-
-
Post-Induction Recording:
-
Record synaptic responses for at least 60 minutes following the induction protocol.
-
-
Data Analysis:
-
Normalize the synaptic response amplitudes to the pre-induction baseline.
-
Determine if paxilline blocks or attenuates the induction of LTD compared to control conditions.
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving paxilline in the study of synaptic plasticity.
Caption: Paxilline's mechanism of action in modulating synaptic transmission.
Caption: A typical experimental workflow for studying synaptic plasticity with paxilline.
Conclusion
Paxilline is a powerful and selective pharmacological agent that has significantly advanced our understanding of the role of BK channels in synaptic plasticity. Its state-dependent inhibitory mechanism provides a unique advantage in elucidating the contributions of these channels to neuronal function under different physiological conditions. By carefully considering the quantitative data and employing rigorous experimental protocols as outlined in this guide, researchers can continue to leverage paxilline to unravel the complex molecular underpinnings of learning and memory.
References
A Comprehensive Technical Guide to the Isolation of Paxiphylline D from Daphniphyllum paxianum
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the isolation and characterization of Paxiphylline D, a complex alkaloid derived from the plant Daphniphyllum paxianum. This document details the experimental protocols, quantitative data, and relevant biological context to support further research and development efforts.
Introduction
Daphniphyllum alkaloids are a diverse group of natural products known for their intricate molecular architectures and significant biological activities. Among these, this compound, isolated from the twigs and leaves of Daphniphyllum paxianum, has garnered interest within the scientific community. This compound belongs to the yuzurimine-type Daphniphyllum alkaloids and is characterized by a hexacyclic ring system. The isolation and structural elucidation of this compound and its congeners, such as Paxiphyllines C and E, have been reported, contributing to the growing library of over 350 identified Daphniphyllum alkaloids.[1][2] These compounds have shown a range of biological effects, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating properties. Notably, several Daphniphyllum alkaloids have been investigated for their potential to modulate key signaling pathways implicated in disease, such as the NF-κB pathway.
This guide aims to provide a detailed, practical framework for the isolation of this compound, enabling researchers to efficiently obtain this compound for further pharmacological investigation.
Data Presentation
The isolation and purification of this compound from Daphniphyllum paxianum yields quantitative data that is crucial for reproducibility and further studies. The following tables summarize the typical yield and the characteristic spectroscopic data for this compound.
Table 1: Isolation Yield of this compound
| Plant Material | Initial Dry Weight (kg) | Crude Alkaloid Extract (g) | Purified this compound (mg) | Yield (%) |
| Twigs and Leaves of D. paxianum | 10 | 150 | 25 | 0.00025 |
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.20 | m | |
| 2 | 1.85, 1.65 | m | |
| 3 | 4.15 | br s | |
| 5 | 2.10, 1.90 | m | |
| 6 | 2.30, 2.05 | m | |
| 7 | 5.40 | d | 10.0 |
| 8 | 5.65 | d | 10.0 |
| 10 | 2.80 | m | |
| 11 | 1.75, 1.55 | m | |
| 12 | 1.95, 1.70 | m | |
| 14 | 1.60, 1.40 | m | |
| 15 | 2.50 | m | |
| 16 | 4.50 | br s | |
| 17 | 2.20 | m | |
| 18 | 1.15 | s | |
| 19 | 1.05 | s | |
| 20 | 1.25 | d | 6.5 |
| 21 | 3.50 | q | 6.5 |
| OMe | 3.70 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 65.2 | 12 | 30.1 |
| 2 | 35.4 | 13 | 45.3 |
| 3 | 78.1 | 14 | 28.7 |
| 4 | 42.5 | 15 | 48.2 |
| 5 | 32.8 | 16 | 75.6 |
| 6 | 38.9 | 17 | 55.4 |
| 7 | 128.5 | 18 | 25.1 |
| 8 | 130.2 | 19 | 22.8 |
| 9 | 50.1 | 20 | 15.3 |
| 10 | 60.5 | 21 | 68.9 |
| 11 | 25.6 | OMe | 51.7 |
Experimental Protocols
The following section provides a detailed methodology for the isolation of this compound from the twigs and leaves of Daphniphyllum paxianum.
Plant Material and Extraction
-
Collection and Preparation: Air-dried and powdered twigs and leaves of Daphniphyllum paxianum (10 kg) are used as the starting material.
-
Extraction: The powdered plant material is extracted three times with 95% ethanol (B145695) at room temperature, with each extraction lasting for 24 hours. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in 2% aqueous HCl and partitioned with petroleum ether to remove non-alkaloidal components. The acidic aqueous layer is then basified with ammonia (B1221849) solution to pH 9-10 and subsequently extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction (150 g).
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel (200-300 mesh). The column is eluted with a gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v) to yield several fractions.
-
Sephadex LH-20 Column Chromatography: Fractions showing similar TLC profiles are combined and further purified by column chromatography on Sephadex LH-20, eluting with a mixture of CHCl₃/MeOH (1:1, v/v).
-
Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is subjected to preparative HPLC on a C18 column. Elution with a mobile phase of acetonitrile/water (gradient elution) affords pure this compound (25 mg).
Structure Elucidation
The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra to identify the proton and carbon environments.
-
2D NMR Spectroscopy: COSY, HSQC, and HMBC experiments to establish the connectivity of the molecule.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and a potential signaling pathway influenced by Daphniphyllum alkaloids.
References
Methodological & Application
Application Notes and Protocols for In Vitro Electrophysiological Studies of Paxilline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paxilline (B40905), a tremorogenic indole (B1671886) alkaloid mycotoxin isolated from Penicillium paxilli, is a potent and widely utilized pharmacological tool for the investigation of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2][3] Its high specificity and state-dependent mechanism of action make it an invaluable inhibitor for characterizing BK channel currents and elucidating their physiological roles in a variety of cell types, including neurons and smooth muscle cells.[3] These application notes provide detailed protocols for the use of paxilline in in vitro electrophysiology, with a focus on patch-clamp techniques, alongside a summary of its mechanism of action and key quantitative data.
Mechanism of Action
Paxilline functions as a potent, state-dependent inhibitor of BK channels, demonstrating a clear preference for the closed conformation of the channel.[4][5] Unlike open-channel blockers that physically occlude the pore, paxilline acts allosterically.[4][6] It binds to a site accessible from the intracellular side of the membrane, near the central cavity of the channel.[3][4] This binding stabilizes the channel in a non-conducting, closed state, thereby reducing the probability of channel opening (Po).[4][7]
A key characteristic of paxilline's inhibitory action is its inverse dependence on the BK channel's open probability.[5][6][8][9][10] Conditions that favor channel opening, such as membrane depolarization and high intracellular calcium concentrations, significantly reduce the inhibitory effect of paxilline.[4][5][11] This results in a shift of the half-maximal inhibitory concentration (IC₅₀) from the nanomolar range when channels are predominantly closed to the micromolar range as they approach maximal activation.[2][6][8][10]
Quantitative Data
The following tables summarize the key quantitative parameters of paxilline's interaction with BK channels, as determined by patch-clamp electrophysiology.
| Parameter | Value | Cell/System Type | Conditions |
| IC₅₀ | ~10 nM | Channels in a closed state | Low open probability |
| ~10 µM | Channels approaching maximal open probability | High open probability | |
| Kᵢ | 1.9 nM | Cloned α-subunit of the maxi-K channel | Excised membrane patches with 10 µM intracellular Ca²⁺ |
| On-rate (kₒₙ) | 2 × 10⁶ M⁻¹s⁻¹ | Closed channels | Linear up to 2 µM paxilline |
| Off-target: SERCA | 5 - 50 µM | Different SERCA isoforms |
Experimental Protocols
This section provides detailed methodologies for the application of paxilline in patch-clamp electrophysiology experiments.
Solution Preparation
Paxilline Stock Solution (10 mM):
-
Carefully weigh paxilline powder and dissolve it in high-purity dimethyl sulfoxide (B87167) (DMSO).[1][5] For example, to make a 10 mM stock solution of Paxilline (M. Wt: 435.56 g/mol ), dissolve 4.36 mg of Paxilline in 1 mL of DMSO.[3]
-
Vortex briefly to ensure complete dissolution.[1]
-
Aliquot the stock solution into small volumes (e.g., 10-20 µL) to prevent repeated freeze-thaw cycles and store at -20°C.[1]
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM paxilline stock solution.
-
Prepare fresh dilutions of paxilline in the appropriate recording solution (external or internal) to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).[1]
-
It is crucial to ensure thorough mixing of the paxilline into the aqueous solution. A brief vortex or sonication may be necessary.[1]
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects.[1][5]
-
Prepare a vehicle control solution containing the same final concentration of DMSO without paxilline.[1]
Recording Solutions:
| Solution Type | Component | Concentration (mM) |
| Internal (Pipette) Solution | KCl or K-gluconate | 120-140 |
| HEPES | 10 | |
| EGTA | 1 | |
| MgCl₂ | 2 | |
| Na₂ATP | 2 | |
| Na₂GTP | 0.25 | |
| Free Ca²⁺ | Buffered to desired concentration | |
| External (Bath) Solution | NaCl or KCl | 126-140 |
| KCl | 3 | |
| MgSO₄ or MgCl₂ | 2 | |
| CaCl₂ | 2 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26.4 | |
| Glucose | 10 | |
| HEPES | 10 |
Note: The pH of all solutions should be adjusted to 7.2-7.4, and the osmolarity should be adjusted to ~300-310 mOsm.[5] For experiments with acute brain slices, the external solution should be continuously bubbled with 95% O₂ / 5% CO₂.[7]
Whole-Cell Patch-Clamp Procedure
This configuration is suitable for studying the effect of paxilline on the total BK current in a cell and its impact on cellular excitability.[3]
-
Cell Preparation: Prepare cells for recording (e.g., plate cultured cells onto coverslips or prepare acute brain slices).[1]
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[5]
-
Seal Formation: Under visual guidance with an inverted microscope, approach a target cell with the patch pipette while applying slight positive pressure.[1][5] Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[1]
-
Whole-Cell Configuration: After achieving a stable Gigaohm seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[1][5]
-
Voltage-Clamp: Switch the amplifier to voltage-clamp mode and hold the cell at a desired potential (e.g., -70 mV).[1]
-
Baseline Recording: Begin recording baseline currents in the absence of paxilline. To elicit BK currents, apply depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments).[5]
-
Paxilline Application: Apply the paxilline-containing working solution via a perfusion system. Ensure the complete exchange of the bath solution.[1][5]
-
Data Acquisition: Record the resulting outward currents during and after paxilline application to observe the inhibitory effect.[5]
-
Washout: To test for reversibility, perfuse the chamber with the control external solution to wash out the paxilline.[5]
Inside-Out Patch-Clamp Procedure
This configuration is ideal for studying the direct interaction of paxilline with the intracellular face of the BK channel and for controlling the intracellular calcium concentration.[3]
-
Seal Formation: Form a giga-seal on the membrane of a cell as described for whole-cell recording.[5]
-
Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.[2][5]
-
Solution Exchange: Position the pipette tip in the stream of a multi-barrel perfusion system to allow for rapid exchange of solutions with different free calcium concentrations and for the application of paxilline.[5]
-
Data Acquisition: Apply voltage steps to the patch to activate BK channels and record single-channel or macroscopic currents.[5]
-
Paxilline Application: Apply paxilline directly to the intracellular face of the membrane patch via the perfusion system and record the resulting block of BK channel activity.[5]
Data Presentation and Analysis
The inhibitory effect of paxilline can be quantified by measuring the peak amplitude of the outward current at each voltage step before, during, and after paxilline application.[5] Plotting the peak current amplitude as a function of the command voltage will generate current-voltage (I-V) curves, allowing for a comparison of the I-V relationships in the absence and presence of paxilline.[5] The on-rate of paxilline binding can be determined by fitting the time course of current decay upon its application.[12]
Visualizations
Caption: A typical experimental workflow for patch-clamp analysis of paxilline's effects.
Caption: Mechanism of Paxilline's inhibitory action on BK channels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Paxilline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Paxilline, a potent and selective inhibitor of the large-conductance Ca2+- and voltage-activated potassium (BK) channels, in whole-cell patch-clamp electrophysiology. Paxilline is an indispensable pharmacological tool for isolating and characterizing BK channel currents, thereby facilitating the study of their physiological roles and their potential as therapeutic targets.
Mechanism of Action
Paxilline is a tremorogenic indole (B1671886) alkaloid mycotoxin that acts as a potent blocker of BK channels.[1][2] Its mechanism of action is a state-dependent, closed-channel block.[1][3] Paxilline binds with a much higher affinity to the closed conformation of the BK channel, stabilizing it in a non-conducting state.[4] This inhibition is allosteric and does not involve direct occlusion of the channel pore. Consequently, the inhibitory effect of Paxilline is inversely dependent on the channel's open probability (Po). Conditions that increase Po, such as membrane depolarization or elevated intracellular calcium, will decrease the apparent potency of Paxilline. The affinity of Paxilline for the closed state of the BK channel is estimated to be over 500-fold greater than its affinity for the open state.
Data Presentation
Physicochemical and Solubility Data for Paxilline
| Property | Value | Source(s) |
| Molecular Weight | 435.6 g/mol | |
| Molecular Formula | C₂₇H₃₃NO₄ | |
| Appearance | Crystalline solid / White powder | |
| Purity | >98% | |
| Solubility in DMSO | ~30 mg/mL to 100 mg/mL | |
| Solubility in Ethanol | ~10 mg/mL | |
| Water Solubility | Very poor / Sparingly soluble |
Potency and Effective Concentrations of Paxilline
| Parameter | Value | Cell/System Type | Notes | Source(s) |
| IC₅₀ | ~10 nM | Channels in a closed state | Highly dependent on channel open probability | |
| IC₅₀ | ~10 µM | Channels approaching maximal open probability | Demonstrates state-dependent nature of the block | |
| Kᵢ | 1.9 nM | Cloned α-subunit of the maxi-K channel in excised membrane patches | --- | |
| On-rate (kₒₙ) | 2 × 10⁶ M⁻¹s⁻¹ | Closed channels | Linear up to 2 µM Paxilline | |
| Effective Concentration | 100 nM | Inside-out patch from oocytes expressing BK channels | Inhibition of BK current | |
| Effective Concentration | 3 µM | Purkinje neurons | Inhibition of BK current | |
| Effective Concentration | 5 µM | Whole-cell current-clamp in brain slices | Block of BK channels | |
| Effective Concentration | 10 µM | Pyramidal neurons in medial PFC slices | Effect on action potential half-width | |
| Off-Target (SERCA) IC₅₀ | 5 - 50 µM | Different SERCA isoforms | Sarco/endoplasmic reticulum Ca²⁺-ATPase is a known off-target |
Signaling Pathway and Experimental Workflow
Caption: Paxilline's mechanism of action on BK channels.
Caption: Experimental workflow for Paxilline in whole-cell patch-clamp.
Experimental Protocols
Preparation of Paxilline Solutions
a. Paxilline Stock Solution (10 mM in DMSO):
-
Calculation: To prepare a 10 mM stock solution, use the molecular weight of Paxilline (435.6 g/mol ). For 1 mL of a 10 mM stock solution, 4.356 mg of Paxilline is required.
-
Dissolution: Carefully weigh the calculated amount of Paxilline powder and place it in a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for at least one year.
b. Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the Paxilline stock solution at room temperature.
-
Prepare fresh dilutions of the stock solution into the external recording solution to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
It is critical to ensure thorough mixing. A brief vortex or sonication may be necessary to prevent precipitation in the aqueous solution.
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects.
-
Prepare a vehicle control solution containing the same final concentration of DMSO without Paxilline to account for any effects of the solvent.
Whole-Cell Patch-Clamp Procedure
a. Cell Preparation:
-
Prepare the cells to be recorded. This may involve plating cultured cells onto coverslips or preparing acute tissue slices.
-
Place the coverslip or slice in the recording chamber on the microscope stage and perfuse with oxygenated external solution (e.g., artificial cerebrospinal fluid or HEPES-buffered saline).
b. Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-7 MΩ when filled with the internal solution.
-
Fill the pipette with the appropriate internal solution, ensuring no air bubbles are trapped in the tip.
-
Under visual control (e.g., using DIC optics), approach a target cell with the patch pipette while applying slight positive pressure to keep the tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal. Applying a gentle suction can aid in seal formation.
c. Establishing Whole-Cell Configuration:
-
After achieving a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, allowing electrical and molecular access to the cell's interior.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a desired potential (e.g., -70 mV).
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
d. Application of Paxilline and Data Acquisition:
-
Begin recording baseline currents in the absence of Paxilline. Use a voltage protocol designed to activate BK channels (e.g., depolarizing voltage steps).
-
Apply the Paxilline-containing working solution via a perfusion system, ensuring the complete and rapid exchange of the bath solution.
-
Continuously record the currents to observe the onset and steady-state effect of the block. The rate of inhibition is dependent on the channel's closed state.
-
After observing the effect of Paxilline, perfuse the chamber with the control external solution to wash out the drug and record the recovery of the current.
-
If constructing a dose-response curve, apply different concentrations of Paxilline sequentially, with washout periods in between.
Data Analysis
-
Measure the peak or steady-state current amplitude at a specific voltage step before, during, and after Paxilline application.
-
Calculate the fractional block as (1 - I_Paxilline / I_Control).
-
To determine the IC₅₀, plot the fractional block against the logarithm of the Paxilline concentration and fit the data with a Hill equation.
-
Analyze the effect of Paxilline on channel kinetics, such as activation and deactivation time constants. Paxilline should not alter the kinetics of channels that are already open.
-
When investigating voltage-dependence, construct conductance-voltage (G-V) relationships in the presence and absence of Paxilline.
Troubleshooting
-
No or weak effect of Paxilline:
-
High open probability: The experimental conditions (e.g., holding potential, intracellular Ca²⁺ concentration) may be causing a high Po of BK channels, reducing Paxilline's apparent potency. Try holding the cell at a more negative potential to favor the closed state before applying Paxilline.
-
Degraded Paxilline: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Precipitation: Paxilline is poorly soluble in aqueous solutions. Ensure the working solution is well-mixed and visually inspect for any precipitate.
-
-
Slow onset of block:
-
This is expected, as Paxilline needs to access its binding site and preferentially binds to the closed state of the channel. The time course of inhibition can take tens of seconds.
-
-
Incomplete washout:
-
Paxilline is lipophilic and may accumulate in the cell membrane or perfusion tubing. Allow for a prolonged washout period.
-
Recovery from block can be accelerated by using conditions that promote high channel open probability.
-
-
Solvent effects:
-
High concentrations of DMSO can have independent effects on ion channels. Keep the final DMSO concentration below 0.1% and always use a vehicle control.
-
References
Application Notes and Protocols for Preparing Paxilline Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline is a potent mycotoxin that functions as a reversible inhibitor of the large-conductance Ca2+-activated potassium (BK) channels.[1] This makes it an invaluable tool in various research fields, including neuroscience, pharmacology, and physiology.[1][2] Accurate and reproducible experimental outcomes hinge on the correct preparation and storage of Paxilline stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for creating high-concentration stock solutions of Paxilline due to its excellent solubilizing capabilities.[1] This document offers a detailed protocol for the preparation, handling, and storage of Paxilline in DMSO to ensure the integrity and stability of the solution.
Data Presentation: Physicochemical and Solubility Data
For accurate preparation of stock solutions and subsequent experimental dilutions, a summary of key quantitative data for Paxilline is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 435.56 g/mol | [1] |
| Molecular Formula | C₂₇H₃₃NO₄ | [2] |
| Appearance | Crystalline solid / White powder | [2] |
| Purity | >98% | [2] |
| Solubility in DMSO | 30 - 100 mg/mL (up to ~229 mM). Sonication may be required for higher concentrations. | [1][2][3][4] |
| Solubility in Ethanol | ~10 mg/mL | [2][5] |
| Solubility in DMF | ~30 mg/mL | [2][5] |
| Water Solubility | Sparingly soluble in aqueous buffers. It is recommended to first dissolve in DMSO. | [2][3][5] |
| Recommended Stock Concentration | 10 - 20 mM | [1][6] |
| Storage Temperature (in DMSO) | -20°C or -80°C | [1][7] |
| Stock Solution Stability (in DMSO) | Up to 1 year at -20°C, and up to 2 years at -80°C. Aliquoting is recommended to avoid freeze-thaw cycles. | [1][7] |
| Solid Compound Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocols
Safety Precautions
Paxilline is a mycotoxin and should be handled with care.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8] When handling the solid powder, use a chemical fume hood or a ventilated enclosure to prevent inhalation.[1][9]
Protocol for Preparing a 20 mM Paxilline Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of Paxilline in DMSO. The mass and volumes can be adjusted as needed for different concentrations or volumes.
Materials:
-
Paxilline (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) (≥99.9%)[10]
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes or vials[10]
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Equilibration: Before opening, allow the vial of solid Paxilline and the bottle of DMSO to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation.[1][10]
-
Weighing: On an analytical balance, tare a sterile microcentrifuge tube. Carefully weigh 8.71 mg of Paxilline and add it to the tube.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L * 0.001 L * 435.56 g/mol * 1000 = 8.71 mg
-
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the solid Paxilline.[1]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[1] If the solid is not completely dissolved, sonicate the vial in a water bath at room temperature for 10-15 minutes, or until the solution is clear.[1][3] Visually inspect the solution against a light source to ensure no particulates are present.
-
Inert Gas Purge (Optional but Recommended): To enhance long-term stability by preventing oxidation, gently flush the headspace of the vial with an inert gas such as argon or nitrogen before sealing.[1]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, tightly sealed microcentrifuge tubes.[1][10]
-
Storage: Clearly label the aliquots with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][7]
Preparation of Working Solutions
Due to its poor aqueous solubility, working solutions of Paxilline should be prepared fresh for each experiment by diluting the DMSO stock solution into the desired aqueous buffer or cell culture medium immediately before use.[1][3] To prevent precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing. The final concentration of DMSO in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[1][3] Aqueous solutions of Paxilline are not recommended for storage for more than one day.[5][10]
Visualizations
Caption: Workflow for preparing a Paxilline stock solution.
Caption: Mechanism of Paxilline as a BK channel inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paxilline_TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Paxilline in Rodent Models of Acute Seizures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of paxilline (B40905), a potent and specific inhibitor of the large-conductance Ca2+-activated potassium (BK) channels, in rodent models of acute seizures. Paxilline serves as a critical pharmacological tool to investigate the role of BK channels in neuronal excitability and as a potential therapeutic agent for seizure disorders.[1]
Mechanism of Action
Paxilline is an indole (B1671886) alkaloid mycotoxin that functions as a high-affinity blocker of BK channels.[2] Its inhibitory action is state-dependent, with a higher affinity for the closed state of the channel, thereby stabilizing it in a non-conducting conformation.[3] The blockade of BK channels by paxilline leads to a prolongation of action potentials and a reduction in the afterhyperpolarization, which can modulate neuronal firing frequency and neurotransmitter release.[1] In the context of seizures, which can induce a gain-of-function in BK channels leading to elevated excitability, paxilline's inhibitory effect has been shown to be anticonvulsant.[4][5]
Data Presentation: Efficacy of Paxilline in Chemically-Induced Seizure Models
The following tables summarize the quantitative effects of paxilline in commonly used rodent models of acute seizures.
Table 1: Efficacy of Paxilline in the Picrotoxin-Induced Seizure Model [6]
| Parameter | Vehicle Control | Paxilline Treated | p-value |
| Seizure Incidence | High | Eliminated tonic-clonic seizures | < 0.0001 |
| Time to First Seizure (min) | ~25 | Significantly prolonged | < 0.005 |
| Mean Number of Seizures | ~5 | Significantly reduced | < 0.005 |
| Total Seizure Duration (min) | ~11.5 | ~1.5 | < 0.005 |
Data is based on studies in C57BL/6 mice 24-48 hours after an initial sensitizing seizure.[6][7]
Table 2: Efficacy of Paxilline in the Pentylenetetrazole (PTZ)-Induced Seizure Model [6]
| Parameter | Vehicle Control | Paxilline Treated | p-value |
| Mean Number of Seizures | ~5 | ~2 | < 0.05 |
| Total Seizure Duration (min) | ~4 | ~1.5 | < 0.05 |
Data is based on studies in C57BL/6 mice 24 hours after an initial sensitizing seizure.[6][7]
Signaling Pathway of BK Channel Modulation and Paxilline Inhibition
Caption: Signaling pathway of BK channel modulation and Paxilline inhibition.
Experimental Protocols
The following are detailed protocols for inducing acute seizures in rodents and assessing the anticonvulsant effects of paxilline. These protocols are based on established methodologies.[6]
Protocol 1: Picrotoxin- or Pentylenetetrazole (PTZ)-Induced Seizures in Mice
1. Animal Models and Preparation:
-
Species: C57BL/6 mice are commonly used.[6]
-
Age: Postnatal day 14 (P14) is a typical age for these studies.[6]
-
Housing: House animals in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water. Allow for a period of acclimatization before experimentation.
2. Seizure Induction and Sensitization:
-
Initial Seizure Induction (Sensitization): To study the effects of paxilline in a model of seizure-induced hyperexcitability, a sensitizing dose of a chemoconvulsant is administered 24 hours prior to the experiment.[7][8]
-
Inject mice with either picrotoxin (B1677862) (e.g., 2 mg/kg, i.p.) or pentylenetetrazole (PTZ) (e.g., 35-50 mg/kg, i.p.).[6][9]
-
Observe the animals for seizure activity and allow them to fully recover.
-
3. Drug Administration:
-
Paxilline Preparation: Dissolve paxilline in a suitable vehicle. A common vehicle is saline containing a small percentage of DMSO and/or Tween-80 to aid in solubilization.[10]
-
Administration: 24 hours after the sensitizing seizure, administer paxilline via intraperitoneal (i.p.) injection.[6] A range of doses can be tested, with effective doses reported in the microgram per kilogram range.[2] A control group should receive a vehicle-only injection.
4. Second Seizure Induction and Behavioral Assessment:
-
Approximately 30-60 minutes after paxilline or vehicle administration, re-administer the same dose of the chemoconvulsant (picrotoxin or PTZ).[10]
-
Immediately place the animal in an observation chamber.
-
Record the following behavioral parameters for a defined period (e.g., 30-60 minutes):
-
Latency to the first tonic-clonic seizure: The time from chemoconvulsant injection to the onset of the first seizure.[6]
-
Number of tonic-clonic seizures: The total count of seizures during the observation period.[6]
-
Duration of tonic-clonic seizures: The total time the animal spends in a seizure state.[6]
-
Seizure Severity: Score the severity of seizures using a standardized scale (e.g., the Racine scale).
-
5. Data Analysis:
-
Compare the seizure parameters between the vehicle-treated and paxilline-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow for In Vivo Anticonvulsant Testing
Caption: A typical experimental workflow for studying paxilline.
Conclusion
Paxilline is a valuable tool for investigating the role of BK channels in seizure pathophysiology. Its demonstrated anticonvulsant effects in rodent models of acute seizures highlight the potential of targeting BK channels for the development of novel antiepileptic therapies.[4][7] The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies involving paxilline.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant effects of the BK-channel antagonist paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A seizure-induced gain-of-function in BK channels is associated with elevated firing activity in neocortical pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cmu.edu [cmu.edu]
- 8. Targeting BK (big potassium) Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of Paxilline in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline (B40905), an indole (B1671886) diterpenoid mycotoxin originally isolated from Penicillium paxilli, is a potent and specific inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the multifaceted roles of BK channels in the nervous system. These channels are key regulators of neuronal excitability, action potential waveform, and neurotransmitter release.[1] Consequently, paxilline is extensively used in research investigating epilepsy, synaptic plasticity, cognitive function, and neuronal hyperexcitability.[1]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of paxilline in neuroscience research.
Mechanism of Action
Paxilline exerts its inhibitory effect on BK channels through a state-dependent, allosteric mechanism.[1][2] It preferentially binds to the closed conformation of the channel from the intracellular side, stabilizing it in a non-conducting state. This inhibition is non-competitive with respect to the channel's activators, calcium and voltage. Conditions that favor a higher open probability of the channel, such as strong membrane depolarization or high intracellular calcium concentrations, reduce the inhibitory effect of paxilline. The binding site for paxilline is located within a crevice between the S6 transmembrane helix and the pore helix of the BK channel's alpha subunit. At higher concentrations (in the micromolar range), paxilline can also inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), an important consideration for experimental design and data interpretation.
Data Presentation
The following tables summarize key quantitative data on the application of paxilline in neuroscience research.
Table 1: Inhibitory Potency of Paxilline on BK Channels
| Preparation | Experimental Condition | IC50 / Ki | Reference(s) |
| Cloned slo α-subunit (excised patches) | 10 µM intracellular Ca²⁺ | Ki = 1.9 nM | |
| BK channels with low open probability | Largely closed channels | ~10 nM | |
| BK channels with high open probability | Maximal open probability approached | ~10 µM |
Table 2: In Vivo Effects of Paxilline in Rodent Models
| Model | Animal | Paxilline Dose and Route | Effect | Reference(s) |
| Picrotoxin-induced seizures | Mice | i.p. injection | Eliminated tonic-clonic seizures | |
| Pentylenetetrazol-induced seizures | Mice | i.p. injection | Reduced seizure duration and intensity | |
| Thalidomide-induced cognitive impairment | Mice | 3 µg/kg, i.p. | Restored synaptic function and improved cognitive impairment |
Table 3: Off-Target Effects of Paxilline
| Target | IC50 | Cell Type/System | Reference(s) |
| SERCA | 5 - 50 µM | Sarco/endoplasmic reticulum Ca²⁺-ATPase |
Table 4: Effects of Paxilline on Intracellular Calcium
| Measurement | Paxilline-induced ΔF/F0 | Cell Type | Reference(s) |
| Fluo-4/AM | 0.29 ± 0.03 | Wild-type hippocampal neurons | |
| Fluo-4/AM | 0.01 ± 0.02 | Kcnma1-/- hippocampal neurons | |
| Fluo-4/dextran | 0.33 ± 0.04 | Wild-type hippocampal neurons | |
| Fluo-4/dextran | 0.03 ± 0.02 | Kcnma1-/- hippocampal neurons |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To investigate the effect of paxilline on neuronal intrinsic properties and synaptic currents.
Materials:
-
Brain slice preparation or cultured neurons
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution
-
Intracellular solution
-
Paxilline stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
Procedure:
-
Solution Preparation:
-
Prepare aCSF and intracellular solutions according to standard laboratory protocols. The composition will depend on the specific neurons and currents under investigation.
-
Prepare a 10 mM stock solution of paxilline in high-purity DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, dilute the paxilline stock solution in aCSF to the desired final concentration (e.g., 100 nM to 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects. Prepare a vehicle control solution with the same final DMSO concentration.
-
-
Cell/Slice Preparation:
-
Prepare acute brain slices or cultured neurons using established methods for the specific brain region and neuron type of interest.
-
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, synaptic currents) in the control aCSF.
-
Perfuse the slice or culture with the paxilline-containing aCSF. The onset of the block can be slow, so allow sufficient time for equilibration.
-
Record the changes in neuronal activity in the presence of paxilline.
-
To test for reversibility, perfuse with control aCSF to wash out the drug. Conditions that promote channel opening, such as membrane depolarization, can facilitate washout.
-
-
Data Analysis:
-
Analyze the recorded parameters (e.g., action potential frequency, amplitude, duration, synaptic current amplitude and frequency) before, during, and after paxilline application.
-
Use appropriate statistical tests to determine the significance of any observed effects.
-
Protocol 2: Measurement of Intracellular Calcium Using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to paxilline.
Materials:
-
Cultured cells (e.g., primary neurons, HEK293 cells)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Paxilline stock solution (in DMSO)
-
EGTA
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells once with HBSS and then add the loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and record the baseline fluorescence ratio (F340/F380).
-
Paxilline Application: Add paxilline solution to the wells to achieve the desired final concentrations.
-
Data Acquisition: Immediately begin recording the fluorescence ratio over time.
-
Calibration: At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration of Ca²⁺ concentrations.
Protocol 3: In Vivo Behavioral Assessment in Mice
Objective: To investigate the effect of paxilline on cognitive function.
Materials:
-
Mice
-
Paxilline
-
Vehicle solution (e.g., saline with a low concentration of DMSO)
-
Apparatus for behavioral testing (e.g., Passive Avoidance box, Novel Object Recognition arena, Y-maze)
-
Video tracking software
Procedure:
-
Animal Groups and Drug Administration:
-
Establish control and experimental groups of mice.
-
Administer paxilline or vehicle via intraperitoneal (i.p.) injection at the specified dose (e.g., 3 µg/kg). The timing of administration relative to testing will depend on the specific behavioral paradigm.
-
-
Behavioral Testing Paradigms:
-
Passive Avoidance Test:
-
Training: Place the mouse in the light compartment of the apparatus. When it enters the dark compartment, deliver a mild foot shock.
-
Testing: The following day, place the mouse back in the light compartment and measure the latency to enter the dark compartment. Longer latencies indicate better memory of the aversive stimulus.
-
-
Novel Object Recognition Test:
-
Habituation: Allow the mouse to explore an empty arena.
-
Training: Place two identical objects in the arena and allow the mouse to explore them.
-
Testing: Replace one of the familiar objects with a novel object and measure the time the mouse spends exploring each object. A preference for the novel object indicates recognition memory.
-
-
Y-Maze Test (Spontaneous Alternation):
-
Place the mouse in the center of a Y-shaped maze and allow it to freely explore the three arms for a set time.
-
Record the sequence of arm entries. Spontaneous alternation is the tendency to enter a less recently visited arm and is a measure of spatial working memory.
-
-
-
Data Analysis:
-
For each behavioral test, compare the performance of the different experimental groups.
-
Use appropriate statistical analyses to determine the significance of any observed differences.
-
Visualizations
Caption: Paxilline's mechanism of action on BK channels.
Caption: Experimental workflow for patch-clamp analysis.
Caption: Signaling pathway affected by Paxilline.
Conclusion
Paxilline is a powerful and selective tool for dissecting the roles of BK channels in a wide array of neuronal functions and dysfunctions. Its well-characterized state-dependent mechanism of action allows for precise investigations into the contribution of these channels to neuronal signaling. Researchers should remain mindful of its potential off-target effects at higher concentrations, particularly the inhibition of SERCA pumps. The protocols provided here offer a foundation for the application of paxilline in neuroscience research, which should be adapted and optimized for specific experimental questions and models. Careful experimental design and data interpretation are crucial for leveraging the full potential of this important pharmacological agent.
References
Application Notes and Protocols for the Use of Paxilline in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paxilline (B40905) is a potent tremorogenic indole (B1671886) alkaloid mycotoxin originally isolated from the fungus Penicillium paxilli. It is a widely utilized pharmacological tool in cell-based assays due to its high affinity and specificity as an inhibitor of large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1] These channels are critical regulators of numerous physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release.[2] This document provides detailed application notes and protocols for the effective use of paxilline in various cell-based assays, including data presentation and visualization of relevant signaling pathways and experimental workflows.
Mechanism of Action
Paxilline functions as a potent blocker of BK channels. Its mechanism is distinguished by a preferential binding to the closed conformation of the channel, making it a state-dependent inhibitor.[3][4][5] This interaction occurs from the intracellular side of the membrane, where paxilline allosterically stabilizes the closed state, thereby reducing the channel's open probability (Po).[3][5][6] Consequently, the inhibitory efficacy of paxilline is inversely dependent on the factors that promote channel opening, such as membrane depolarization and high intracellular calcium concentrations.[3][4][7]
At higher concentrations (typically in the micromolar range), paxilline can exhibit off-target effects, most notably the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[8][9] This can lead to an increase in cytosolic calcium levels, an important consideration when designing and interpreting experiments.[10][11]
Data Presentation
The inhibitory potency of paxilline on BK channels is highly dependent on the experimental conditions, particularly the channel's open probability. Below is a summary of reported IC₅₀ values for paxilline against BK channels and its primary off-target, SERCA.
| Target | Parameter | Value | Cell/System Type | Notes | Reference(s) |
| BK Channel | IC₅₀ | ~10 nM | Channels in a closed state | Inhibition is highly dependent on the channel's open probability. | [1][3][6] |
| IC₅₀ | ~10 µM | Channels approaching maximal open probability | Demonstrates the state-dependent nature of the block. | [1][3][6] | |
| Kᵢ | 1.9 nM | Cloned α-subunit of the maxi-K channel in excised membrane patches (with 10 µM intracellular Ca²⁺) | --- | [7] | |
| SERCA | IC₅₀ | 5 - 50 µM | Different SERCA isoforms | A known off-target that can influence cellular calcium homeostasis. | [1][8] |
Signaling Pathways
Paxilline's inhibition of BK channels can significantly impact cellular signaling, primarily by modulating membrane potential and intracellular calcium dynamics.
Caption: Paxilline's primary and off-target effects on cellular calcium.
Experimental Protocols
Patch-Clamp Electrophysiology
This protocol describes the use of paxilline in whole-cell patch-clamp recordings to study its effect on BK channel currents.
Materials:
-
Cultured cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit or primary neurons).[12][13]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries.
-
Paxilline stock solution (1-10 mM in DMSO).[14]
-
External (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).[15]
-
Internal (pipette) solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 0.1 mM EGTA, pH 7.2).[13][15]
Procedure:
-
Solution Preparation:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
-
Recording:
-
Fabricate patch pipettes with a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a target cell.[15][16]
-
Record baseline BK currents using a suitable voltage protocol (e.g., voltage steps from a holding potential of -80 mV to depolarizing potentials).
-
Perfuse the recording chamber with the paxilline-containing external solution.[16]
-
Record the inhibition of BK currents until a steady-state block is achieved.
-
To test for reversibility, perfuse with the control external solution to wash out the drug.[12]
-
Caption: Workflow for a whole-cell patch-clamp experiment with paxilline.
Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to paxilline using a fluorescent calcium indicator.
Materials:
-
Cultured cells (e.g., HEK293, primary neurons, smooth muscle cells).[10]
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).[10]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Paxilline stock solution (1-10 mM in DMSO).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or 96-well plates.
-
-
Dye Loading:
-
Imaging:
-
Acquire baseline fluorescence images or readings.
-
Add paxilline at the desired final concentration to the cells.
-
Record the change in fluorescence over time.
-
Express the change in fluorescence as ΔF/F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. benchchem.com [benchchem.com]
- 6. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paxilline inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. benchchem.com [benchchem.com]
Paxilline: A Tool for Investigating the Role of BK Channels in Epilepsy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline (B40905) is a potent and specific inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1] These channels are crucial regulators of neuronal excitability, influencing action potential repolarization, firing frequency, and neurotransmitter release.[2] In the context of epilepsy, a neurological disorder characterized by recurrent seizures, the role of BK channels is complex. Both loss-of-function and gain-of-function mutations in BK channels have been associated with seizure phenotypes.[3][4] Furthermore, seizures themselves can induce a gain-of-function in BK channels, contributing to heightened neuronal excitability.[5][6]
Paxilline's specific blockade of BK channels makes it an invaluable pharmacological tool to dissect the contribution of these channels to the pathophysiology of epilepsy. These application notes provide detailed protocols for the use of paxilline in both in vitro and in vivo models of epilepsy research, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
Paxilline acts as a state-dependent, allosteric inhibitor of BK channels. It preferentially binds to the closed conformation of the channel, stabilizing it in a non-conducting state and thereby reducing the channel's open probability.[7][8] This inhibition is non-competitive and can be overcome by conditions that strongly favor channel opening, such as high intracellular calcium concentrations and membrane depolarization.[7] Evidence suggests that paxilline accesses its binding site from the intracellular side of the membrane.[7]
Data Presentation
Quantitative Data on Paxilline's Inhibition of BK Channels
| Parameter | Value | Conditions | Cell/System Type |
| IC₅₀ | ~10 nM | Low open probability (channels largely closed) | Cloned α-subunit of the maxi-K channel |
| IC₅₀ | ~10 µM | High open probability (channels approaching maximal activation) | Cloned α-subunit of the maxi-K channel |
| Ki | 1.9 nM | Cloned α-subunit of the maxi-K channel in excised membrane patches (with 10 µM intracellular Ca²⁺) | N/A |
| Rate of Inhibition (k₊₁) | 2 x 10⁶ M⁻¹s⁻¹ | For closed channels | N/A |
| Affinity Difference | >500-fold | Higher affinity for the closed versus open conformation | N/A |
Quantitative Effects of Paxilline on Neuronal Properties
| Parameter | Neuron Type | Paxilline Concentration | Effect |
| Action Potential Half-Width | Medial Prefrontal Cortex Pyramidal Neurons | 10 µM | Increase |
| Action Potential Half-Width | Dentate Gyrus Granule Cells (in a seizure model) | Not specified | Reversed seizure-induced decrease |
| Afterhyperpolarization (AHP) | Dentate Gyrus Granule Cells (in a seizure model) | Not specified | Attenuated seizure-induced increase |
| Firing Frequency | Dentate Gyrus Granule Cells (in a seizure model) | Not specified | Attenuated seizure-induced increase |
| Spontaneous Firing Rate | Neocortical Pyramidal Neurons (post-seizure) | 10 nM | Reduced to near control levels |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of BK channel modulation and paxilline inhibition in epilepsy.
Caption: A typical experimental workflow for investigating paxilline's effects on epilepsy.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp
Objective: To investigate the effects of paxilline on the intrinsic electrophysiological properties of neurons in brain slices from an animal model of epilepsy or control animals.
Materials:
-
Vibratome for slicing brain tissue
-
A-CSF (Artificial Cerebrospinal Fluid)
-
Intracellular solution
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Paxilline stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing A-CSF.
-
Cut coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus or neocortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated A-CSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a single slice to the recording chamber under the microscope and continuously perfuse with oxygenated A-CSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
In current-clamp mode, record the resting membrane potential and elicit action potentials using depolarizing current injections of varying amplitudes and durations.
-
Record baseline activity for a stable period (e.g., 5-10 minutes).
-
-
Paxilline Application:
-
Switch the perfusion to A-CSF containing the desired final concentration of paxilline (e.g., 100 nM).
-
Allow 5-10 minutes for the drug to equilibrate in the slice.
-
Record neuronal activity under the same current injection protocols as in the baseline condition.
-
-
Washout:
-
Switch the perfusion back to drug-free A-CSF to wash out paxilline.
-
Continue recording to assess the reversibility of the drug's effects.
-
-
Data Analysis:
-
Measure and compare key action potential parameters before, during, and after paxilline application, including:
-
Action potential threshold
-
Action potential amplitude
-
Action potential half-width
-
Afterhyperpolarization (AHP) amplitude and duration
-
Number of action potentials fired in response to a sustained current injection (firing frequency).
-
-
Protocol 2: In Vivo Seizure Induction and Anticonvulsant Testing
Objective: To assess the anticonvulsant effects of paxilline in a rodent model of acute seizures.
Materials:
-
Rodents (e.g., mice or rats)
-
Chemoconvulsant agent (e.g., pentylenetetrazole (PTZ) or picrotoxin)
-
Paxilline
-
Vehicle solution (e.g., saline with a small percentage of DMSO)
-
Syringes for intraperitoneal (i.p.) injection
-
Observation chamber
-
Video recording equipment
Procedure:
-
Animal Groups:
-
Divide animals into experimental groups:
-
Vehicle control + chemoconvulsant
-
Paxilline + chemoconvulsant
-
-
-
Drug Administration:
-
Administer paxilline (e.g., 2.2 µg/kg, i.p.) or vehicle to the respective groups. The timing of administration will depend on the experimental design (e.g., 30 minutes before chemoconvulsant injection).
-
-
Seizure Induction:
-
Administer the chemoconvulsant (e.g., picrotoxin (B1677862) or PTZ) via i.p. injection to induce seizures.
-
-
Behavioral Observation:
-
Immediately after chemoconvulsant injection, place each animal in an individual observation chamber.
-
Record the latency to the first seizure, the duration of seizures, and the severity of seizures using a standardized scoring system (e.g., the Racine scale) for a defined observation period (e.g., 30-60 minutes).
-
Video recording is recommended for later, blinded analysis.
-
-
Data Analysis:
-
Compare the seizure parameters (latency, duration, severity) between the vehicle- and paxilline-treated groups using appropriate statistical tests.
-
Protocol 3: Electroencephalography (EEG) Recording and Analysis (Generalized)
Objective: To evaluate the effect of paxilline on epileptiform activity in the brain using EEG.
Materials:
-
Rodents
-
Stereotaxic apparatus
-
Miniature skull screws for EEG electrodes
-
Dental cement
-
EEG recording system (amplifier, filter, digitizer)
-
Data acquisition and analysis software
Procedure:
-
Electrode Implantation (Survival Surgery):
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Expose the skull and drill small holes for the placement of EEG screw electrodes over specific brain regions (e.g., cortex, hippocampus). A reference electrode is typically placed over the cerebellum.
-
Secure the electrodes with dental cement.
-
Allow the animal to recover fully from surgery (typically 7-10 days).
-
-
EEG Recording:
-
Connect the animal to the EEG recording system and allow it to habituate to the recording chamber.
-
Record baseline EEG activity.
-
Administer paxilline or vehicle, followed by a chemoconvulsant, as described in Protocol 2.
-
Continuously record the EEG throughout the experiment, synchronized with video recording of behavior.
-
-
Data Analysis:
-
Visually inspect the EEG recordings for epileptiform discharges (e.g., spikes, sharp waves, spike-wave complexes).
-
Perform quantitative analysis on the EEG data, which may include:
-
Spike detection: Automatically or manually identify and quantify the frequency of epileptiform events.
-
Power spectral analysis: Analyze the power of the EEG signal in different frequency bands (e.g., delta, theta, alpha, beta, gamma) to assess changes in brain oscillations.
-
Coherence analysis: Evaluate the synchronization of EEG signals between different brain regions.
-
-
Compare the EEG parameters between the vehicle- and paxilline-treated groups.
-
Conclusion
Paxilline is a powerful pharmacological tool for investigating the multifaceted role of BK channels in epilepsy. Its state-dependent mechanism of action provides a nuanced approach to studying how these channels contribute to neuronal excitability in both physiological and pathological conditions. The protocols outlined above provide a framework for utilizing paxilline in both in vitro and in vivo epilepsy research. Careful experimental design and data analysis are crucial for interpreting the effects of paxilline and advancing our understanding of BK channels as a potential therapeutic target for epilepsy.
References
- 1. Anticonvulsant effects of the BK-channel antagonist paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axolbio.com [axolbio.com]
- 3. Command Line | Graphviz [graphviz.org]
- 4. Computerized EEG analysis of penicillin induced seizure threshold in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting BK (big potassium) Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Probing BK Channels with Paxilline: An Application Note and Protocol for the Inside-out Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline, a potent fungal neurotoxin, has emerged as an invaluable pharmacological tool for the study of large-conductance calcium- and voltage-activated potassium (BK) channels. Its high affinity and specific, state-dependent mechanism of action make it a widely used inhibitor in diverse physiological and biophysical research. This document provides detailed application notes and protocols for utilizing the inside-out patch-clamp technique to investigate the effects of Paxilline on BK channels, a crucial methodology for understanding the molecular interactions and functional consequences of this interaction.
The inside-out patch-clamp configuration is uniquely suited for studying the direct interaction of intracellularly acting compounds, like Paxilline, with the cytosolic face of ion channels.[1][2] This technique allows for precise control of the intracellular solution, enabling detailed investigation of the concentration-dependent and state-dependent effects of Paxilline on BK channel activity.
Mechanism of Action of Paxilline on BK Channels
Paxilline functions as a potent, allosteric inhibitor of BK channels by preferentially binding to the closed conformation of the channel.[3][4][5] This binding stabilizes the closed state, thereby reducing the probability of the channel opening. This is in contrast to open-channel blockers that physically occlude the pore. The key features of Paxilline's mechanism include:
-
State-Dependent Inhibition: Paxilline's inhibitory potency is inversely proportional to the channel's open probability (Po). Conditions that favor the open state, such as high intracellular calcium concentrations and membrane depolarization, significantly diminish the inhibitory effect of Paxilline.
-
Intracellular Site of Action: Evidence strongly suggests that Paxilline accesses its binding site from the intracellular side of the membrane, navigating through the central cavity of the channel.
-
Allosteric Modulation: Paxilline's binding allosterically reduces the closed-to-open equilibrium constant (L₀) without directly affecting the channel's voltage sensors. A single Paxilline molecule is sufficient to inhibit the channel, with an affinity for the closed state that is over 500-fold greater than for the open state.
Quantitative Data: Paxilline Inhibition of BK Channels
The inhibitory potency of Paxilline is highly dependent on the conformational state of the BK channel. The following tables summarize key quantitative data from various studies.
Table 1: State-Dependent Inhibition of BK Channels by Paxilline
| Experimental Condition (Equilibration) | Open Probability (Po) | IC50 of Paxilline | Cell/System Type |
| Channels largely closed | Low | ~10 nM | Oocytes expressing BK channels |
| 10 µM Ca²⁺, 0 mV | 0.02 | - | Inside-out patch |
| 300 µM Ca²⁺, -70 mV | 0.07 | - | Inside-out patch |
| 300 µM Ca²⁺, 0 mV | 0.48 | - | Inside-out patch |
| Channels approaching maximal open probability | High | ~10 µM | Oocytes expressing BK channels |
Data compiled from multiple sources.
Table 2: Effective Concentrations of Paxilline in Various Experimental Systems
| Concentration | Effect | Cell Type/Expression System |
| 100 nM | Inhibition of BK current | Inside-out patch from oocytes expressing BK channels |
| 3 µM | Inhibition of BK current | Purkinje neurons |
| 10 µM | Complete block of BK R207Q currents | HEK293 cells expressing BK R207Q mutant |
| 20 µM | Near complete block of BK current | hTERT cells (cell-attached patch) |
Data compiled from multiple sources.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of Paxilline on BK channels using the inside-out patch-clamp technique.
I. Solutions and Reagents
A. Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of Paxilline in high-purity dimethyl sulfoxide (B87167) (DMSO). For example, to make a 10 mM stock solution of Paxilline (M.Wt: 435.56 g/mol ), dissolve 4.36 mg of Paxilline in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
B. Patch-Clamp Solutions:
On the day of the experiment, dilute the Paxilline stock solution to the desired final concentration in the intracellular (bath) solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid off-target effects. Always include the same concentration of DMSO in the control (vehicle) solution.
-
Pipette (Extracellular) Solution (in mM): 127 tetraethylammonium (B1195904) hydroxide, 125 methanesulfonic acid, 2 MgCl₂, 10 HEPES. Adjust pH to 7.2 with methanesulfonic acid.
-
Bath (Intracellular) Solution (in mM): 127 potassium methanesulfonate, 2 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺ (e.g., 0 µM, 1.3 µM, 10 µM) chelated with EGTA. Adjust pH to 7.2 with KOH.
II. Inside-Out Patch-Clamp Protocol
This protocol is designed to measure the concentration-dependent inhibition of BK channels by Paxilline.
A. Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293) expressing the desired BK channel subunits (e.g., mSlo1) on glass coverslips.
-
Alternatively, use primary cells known to endogenously express BK channels.
B. Pipette Fabrication and Seal Formation:
-
Fabricate borosilicate glass pipettes with a resistance of 1-2 MΩ when filled with the pipette solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
C. Excision to Inside-Out Configuration:
-
After establishing a stable giga-seal in the cell-attached configuration, retract the pipette from the cell to excise a patch of membrane. This will expose the intracellular face of the membrane to the bath solution.
D. Data Acquisition:
-
Hold the membrane potential at a desired voltage (e.g., -80 mV) using a patch-clamp amplifier.
-
Apply voltage steps or ramps to elicit BK channel currents.
-
Record baseline BK channel activity in the control intracellular solution.
-
Apply different concentrations of Paxilline to the intracellular face of the patch via a perfusion system.
-
Allow sufficient time for the drug to equilibrate and the blocking effect to reach a steady state before recording at each concentration.
-
To ensure the reversibility of the block, wash out the Paxilline with the control solution.
E. Data Analysis:
-
Measure the peak current amplitude at each Paxilline concentration.
-
Normalize the current to the control (pre-Paxilline) current.
-
Plot the normalized current as a function of Paxilline concentration.
-
Fit the data with the Hill equation to determine the IC50 and Hill coefficient.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Paxilline's inhibitory action on BK channels.
Caption: Experimental workflow for inside-out patch-clamp studies of Paxilline.
Caption: Neuronal signaling pathway affected by Paxilline.
Conclusion
The inside-out patch-clamp technique is a powerful method for dissecting the molecular mechanism of Paxilline's interaction with BK channels. By providing direct access to the intracellular face of the channel, this technique allows for a detailed characterization of the state-dependent inhibition and the determination of key quantitative parameters such as IC50 values under various conditions. The protocols and data presented here serve as a comprehensive guide for researchers employing Paxilline as a selective BK channel blocker in their studies, ultimately contributing to a deeper understanding of BK channel physiology and pharmacology.
References
Application Notes & Protocols: Chromatographic Purification of Doxofylline
Introduction
Doxofylline (B1670904), a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] It acts as a phosphodiesterase inhibitor, leading to the relaxation of bronchial smooth muscle.[2][3] Unlike other xanthine (B1682287) derivatives like theophylline, doxofylline exhibits a better safety profile with reduced affinity for adenosine (B11128) A1 and A2 receptors, resulting in fewer cardiovascular side effects.[1] Accurate and reliable methods for the purification and analysis of doxofylline in pharmaceutical formulations and biological fluids are crucial for quality control and pharmacokinetic studies. This document provides detailed application notes and protocols for the chromatographic purification of doxofylline, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Data Presentation: Chromatographic Methods for Doxofylline Analysis
The following tables summarize the key parameters from various reported HPLC methods for the analysis of doxofylline.
Table 1: Analytical HPLC Methods for Doxofylline
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Hypersil ODS C18 (250 x 4.6mm)[4] | Supelco C18 DB (150 mm X 4.6 mm) | Waters C18 (150 mm x 3.9 mm, 4 µm) | C18 column |
| Mobile Phase | Buffer: Acetonitrile (80:20), pH 3.0 with orthophosphoric acid | Water: Methanol: Ethyl Acetate (B1210297) (80:10:10 v/v/v) | Acetonitrile: 0.1% Triethylamine-0.02 mol/L NaH2PO4 buffer, pH 6.8 (15:85) | Acetonitrile: Phosphate buffer (12.5 mM potassium dihydrogen orthophosphate, pH 3.0) (18:82) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detection Wavelength | 210 nm | 277 nm | Not Specified | 275 nm |
| Retention Time | < 7 min | 6.28 ± 0.02 min | Not Specified | 7.54 min |
| Linearity Range | 0.165 - 30 µg/ml | 5 - 25 µg/ml | 0.05 - 8.0 µg/ml | 0.03 - 10 mg/L |
| Correlation Coefficient (r²) | 0.99 - 1.0 | Not Specified | 0.9999 | Not Specified |
| Limit of Detection (LOD) | 0.05 µg/ml | Not Specified | 0.01 µg/ml | Not Specified |
| Limit of Quantification (LOQ) | 0.165 µg/ml | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Analytical HPLC for Doxofylline in Pharmaceutical Formulations
This protocol is based on a reversed-phase HPLC method for the determination of doxofylline in solid dosage forms.
1. Materials and Reagents:
-
Doxofylline reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm nylon filter
2. Chromatographic Conditions:
-
Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 80:20
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µl
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Accurately weigh about 25 mg of doxofylline reference standard and transfer to a 25 ml volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/ml.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 4-30 µg/ml.
4. Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 125 mg of doxofylline and transfer to a 250 ml volumetric flask.
-
Add about 100 ml of the diluent (0.1 N HCl) and sonicate for 30 minutes with intermittent shaking.
-
Make up the volume to 250 ml with the diluent.
-
Filter the solution through a 0.45 µm nylon filter.
-
Make an appropriate dilution to obtain a final concentration of approximately 20 µg/ml.
5. Analysis:
-
Inject equal volumes (20 µl) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of doxofylline in the sample by comparing the peak area of the sample with that of the standard.
Protocol 2: Stability-Indicating HPLC Method for Doxofylline
This protocol is designed to separate doxofylline from its degradation products.
1. Materials and Reagents:
-
Doxofylline reference standard
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Supelco C18 DB (150 mm X 4.6 mm)
-
Mobile Phase: A ternary mixture of water, methanol, and ethyl acetate in the ratio of 80:10:10 (v/v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 277 nm
-
Column Temperature: 25°C
3. Standard Solution Preparation:
-
Prepare a stock solution of doxofylline in the mobile phase.
-
Prepare working standard solutions in the concentration range of 5-25 µg/ml by diluting the stock solution with the mobile phase.
4. Sample Preparation (for stability studies):
-
Subject the doxofylline drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Dissolve the stressed sample in the mobile phase to a known concentration.
5. Analysis:
-
Inject the standard and stressed sample solutions into the HPLC system.
-
The method should be able to separate the peak of doxofylline from the peaks of its degradation products. The retention time for doxofylline is approximately 6.28 minutes.
Visualizations
Experimental Workflow for HPLC Analysis of Doxofylline
Caption: General Workflow for HPLC Analysis of Doxofylline.
Logical Relationship in Method Development
Caption: Key Considerations in Doxofylline HPLC Method Development.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Paxilline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Paxilline in high-throughput screening (HTS) assays for the discovery of modulators of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels. Paxilline, a potent and specific BK channel inhibitor, is an essential tool for validating and standardizing these assays.[1]
Introduction
Large-conductance Ca²⁺- and voltage-activated K⁺ (BK) channels are crucial regulators of various physiological processes, including neuronal excitability and smooth muscle tone.[1] Their dysfunction has been linked to several diseases, making them a significant target for drug discovery.[1] High-throughput screening (HTS) is a critical methodology for identifying novel modulators of BK channels from extensive compound libraries.[1]
Paxilline, a mycotoxin, acts as a potent inhibitor of BK channels and is widely used as a reference compound in HTS campaigns.[1] Its mechanism of action is state-dependent, exhibiting a significantly higher affinity for the closed conformation of the channel.[2][3][4] This characteristic is vital for the design and interpretation of HTS data.
This document details a robust fluorescence-based thallium flux assay, a common HTS method for investigating potassium channels, using Paxilline as a control inhibitor.
Principle of the Thallium Flux Assay
The thallium flux assay is a functional, cell-based HTS method that measures the activity of potassium channels. BK channels are permeable to thallium ions (Tl⁺). The assay utilizes a Tl⁺-sensitive fluorescent dye that is loaded into cells expressing the BK channels. When the channels open, Tl⁺ flows into the cell, leading to an increase in fluorescence. Activators of the BK channel will enhance this signal, while inhibitors will diminish it. Paxilline is employed as a reference inhibitor to establish the maximal inhibition of the BK channel-mediated Tl⁺ flux.[1]
Data Presentation: Paxilline Activity
The inhibitory potency of Paxilline is highly dependent on the conformational state of the BK channel, which is influenced by factors such as membrane potential and intracellular calcium concentration.[2][3][4][5]
| Parameter | Value | Cell/System Type | Conditions |
| IC₅₀ | ~10 nM | Channels in a closed state | Low open probability |
| IC₅₀ | ~10 µM | Channels approaching maximal open probability | High open probability |
| Kᵢ | 1.9 nM | Cloned α-subunit of the maxi-K channel | Excised membrane patches with 10 µM intracellular Ca²⁺[5] |
Table 1: Quantitative data on the potency of Paxilline as a BK channel inhibitor. The IC₅₀ values demonstrate the state-dependent nature of the block.
Signaling Pathway Diagram
The following diagram illustrates the role of the BK channel in cellular signaling and the inhibitory effect of Paxilline.
Caption: BK channel activation and inhibition by Paxilline.
Experimental Workflow Diagram
The following diagram outlines the workflow for a high-throughput screening assay to identify BK channel inhibitors using Paxilline as a control.
Caption: HTS workflow for BK channel inhibitor screening.
Experimental Protocols
1. Cell Culture and Plating
-
Cell Line: A stable cell line expressing the human α-subunit of the BK channel (hSlo1) is recommended. HEK293 or CHO cells are suitable host cells.[1]
-
Culture Medium: Use the appropriate culture medium for the chosen cell line, supplemented with antibiotics for selection and maintenance of channel expression.
-
Cell Plating: Seed the HEK293-hSlo1 cells into 384-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.[1]
2. Thallium Flux Assay Protocol for Inhibitor Screening
This protocol is designed to identify compounds that inhibit BK channel activity. A sub-maximal concentration of a BK channel opener (e.g., NS1619) or a depolarizing stimulus is used to elicit a consistent Tl⁺ flux.[1]
-
Reagents and Buffers:
-
Assay Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
Dye Loading Solution: Prepare the Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions in the Assay Buffer.
-
Stimulus Buffer: Prepare the Assay Buffer containing a BK channel opener (e.g., 10 µM NS1619) and thallium sulfate.
-
Paxilline (Positive Control): Prepare serial dilutions of Paxilline (e.g., from 1 µM to 0.1 nM) in Assay Buffer.
-
Test Compounds: Prepare dilutions of test compounds in Assay Buffer.
-
-
Procedure:
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add the dye loading solution to each well.
-
Incubate the plates for 60-90 minutes at 37°C in a 5% CO₂ incubator.[1]
-
-
Compound Addition:
-
Add the prepared solutions of test compounds and Paxilline to the appropriate wells of the cell plate.
-
Include vehicle-only wells as a negative control.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Thallium Flux Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped for kinetic reading.
-
Record the baseline fluorescence for 10-20 seconds.
-
Add the Stimulus Buffer to all wells simultaneously using the plate reader's integrated fluidics.
-
Continue to record the fluorescence intensity for an additional 2-5 minutes.
-
-
3. Data Analysis
-
Calculate the change in fluorescence (ΔF): For each well, subtract the baseline fluorescence from the peak fluorescence observed after the addition of the Stimulus Buffer.
-
Determine the percent inhibition:
-
Use the following formula:
-
Where:
-
ΔF_compound is the change in fluorescence in the presence of the test compound.
-
ΔF_max_inhibition is the average change in fluorescence in the presence of a saturating concentration of Paxilline (positive control).
-
ΔF_no_inhibition is the average change in fluorescence in the presence of the vehicle (negative control).
-
-
-
Determine IC₅₀ values: For active compounds and the Paxilline control, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Assay Validation Criteria
To ensure the reliability of the HTS assay, the following quality control parameters should be monitored:
| Parameter | Recommended Value | Description |
| Z'-factor | ≥ 0.5 | A statistical measure of the separation between the positive and negative controls, indicating the quality of the assay. |
| Signal Window (S/B) | ≥ 5 | The ratio of the mean signal of the high control (e.g., agonist) to the mean signal of the low control (e.g., vehicle).[1] |
| Paxilline IC₅₀ (Assay) | ~25 nM | Determined under specific assay conditions (e.g., low depolarizing stimulus). This should be consistent across assay runs.[1] |
Table 2: Key assay validation parameters for a robust HTS campaign.
By following these detailed protocols and guidelines, researchers can effectively utilize Paxilline as a tool to develop and validate high-throughput screening assays for the discovery of novel BK channel modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paxilline inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Paxilline Solubility & Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of paxilline (B40905) in aqueous buffers.
Troubleshooting Guide: Common Paxilline Solubility Issues
This guide addresses specific problems users may encounter during experimental workflows involving paxilline.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Paxilline is highly lipophilic and poorly soluble in aqueous solutions. The rapid change in solvent polarity causes it to crash out of solution. | 1. Slow Addition with Vortexing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing to ensure rapid and thorough mixing.[1] 2. Lower Final Concentration: If precipitation persists, try preparing a more dilute working solution. 3. Use of Co-solvents: For higher required concentrations, consider using a formulation with co-solvents. A known successful formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] |
| Inconsistent or weaker than expected biological activity. | 1. Precipitation: The actual concentration of soluble paxilline may be lower than calculated due to precipitation. 2. Adsorption to Plastics: Paxilline can adsorb to plastic surfaces, reducing the effective concentration in your working solution. 3. Degradation: Aqueous working solutions of paxilline are not stable and should be prepared fresh.[3] | 1. Visual Inspection: Carefully inspect your final working solution for any visible precipitate. If observed, centrifuge the solution and test the supernatant, though the concentration will be unknown. It is best to remake the solution using the techniques described above. 2. Use of Glassware: When possible, use glass vials and pipettes to prepare and store paxilline solutions to minimize adsorption. 3. Fresh Preparation: Always prepare aqueous working solutions of paxilline immediately before use. Do not store aqueous solutions.[3] |
| Cloudiness or opalescence in the final working solution. | Formation of a micro-precipitate or colloidal suspension of paxilline. | While the solution may still possess some activity, the exact concentration of solubilized paxilline is uncertain. For concentration-dependent studies, this is not ideal. Attempt to redissolve by gentle warming or sonication, but the best practice is to reformulate using co-solvents for better solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of paxilline?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of paxilline.[4] Paxilline is highly soluble in DMSO.
Q2: What is the solubility of paxilline in common solvents?
A2: The solubility of paxilline in various organic solvents and an aqueous co-solvent mixture is summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 - 100 | ~68.9 - 229.6 | Sonication may be required for higher concentrations. |
| Ethanol | ~10 | ~23.0 | |
| Dimethylformamide (DMF) | ~30 | ~68.9 | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 | ~0.57 | Prepared by diluting a DMSO stock solution. |
Molar equivalents are calculated based on a molecular weight of 435.56 g/mol .
Q3: How should I store my paxilline stock solution?
A3: Paxilline stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one year at -20°C and up to two years at -80°C.
Q4: Can I prepare a stock solution of paxilline in an aqueous buffer like PBS?
A4: No, paxilline has very poor solubility in aqueous buffers alone. A stock solution should be prepared in an organic solvent like DMSO first.
Q5: My protocol requires a final DMSO concentration of less than 0.1%. How can I achieve a high enough paxilline concentration in my aqueous buffer?
A5: This can be challenging due to paxilline's poor aqueous solubility. Here are a few strategies:
-
Use a higher concentration DMSO stock: This will allow for a smaller volume to be added to your aqueous buffer.
-
Serial dilutions: Perform serial dilutions of your DMSO stock into the aqueous buffer.
-
Co-solvent systems: For in vivo studies or challenging in vitro systems, a co-solvent system may be necessary. Formulations including PEG300 and Tween-80 have been shown to increase the aqueous solubility of paxilline.
Q6: Is the solubility of paxilline pH-dependent?
Experimental Protocols
Protocol 1: Preparation of a 10 mM Paxilline Stock Solution in DMSO
Materials:
-
Paxilline (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.36 mg of paxilline (MW = 435.56 g/mol ) for every 1 mL of DMSO.
-
Dissolution: Add the weighed paxilline to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of Paxilline
Materials:
-
10 mM Paxilline in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM paxilline stock solution at room temperature.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the paxilline stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your working solution. It is generally recommended to keep it below 0.5% to avoid solvent-induced effects on cells.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store.
Visualizations
Caption: Workflow for preparing paxilline solutions.
Caption: Paxilline's mechanism of action on BK channels.
Caption: Troubleshooting logic for paxilline precipitation.
References
Paxilline Technical Support Center: Minimizing Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Paxilline (B40905), particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Paxilline and its known off-target effects?
A1: Paxilline is a potent and specific inhibitor of the large-conductance Ca2+- and voltage-activated K+ (BK) channels.[1][2] Its mechanism is state-dependent, meaning it preferentially binds to and stabilizes the closed conformation of the BK channel, thus reducing its open probability.[3][4][5]
The most well-documented off-target effect of Paxilline is the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which typically occurs at micromolar concentrations.[1][3][6] Because Paxilline is membrane-permeable, it can also affect intracellular BK channels, such as those on the nuclear envelope, potentially altering nuclear calcium signaling.[1]
Q2: At what concentrations do the off-target effects of Paxilline become a concern?
A2: While on-target BK channel inhibition occurs at low nanomolar concentrations, off-target effects, such as SERCA pump inhibition, are more likely to be observed at concentrations approaching or exceeding 1 µM.[1][7][8] The inhibitory potency of Paxilline (IC50) is highly dependent on the experimental conditions, specifically the open probability of the BK channel. The IC50 can range from approximately 10 nM when channels are predominantly closed to near 10 µM as they approach maximal open probability.[4][9][10][11]
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of Paxilline?
A3: A multi-pronged approach is recommended to differentiate between on-target and off-target effects:
-
Use the Lowest Effective Concentration: Titrate Paxilline to determine the lowest concentration that elicits the desired on-target effect, thereby minimizing the risk of engaging off-target proteins.[12]
-
Employ Control Compounds: Use a structurally unrelated BK channel blocker with a different mechanism of action, such as the membrane-impermeant peptide toxin Iberiotoxin, to confirm that the observed effect is due to BK channel inhibition.[1][3] If the effect persists with Paxilline but not Iberiotoxin, it may suggest the involvement of intracellular targets.
-
Perform "Rescue" Experiments: If possible, utilize molecular techniques to express a Paxilline-insensitive BK channel mutant. If the experimental effect is absent in cells expressing the mutant channel, it strongly supports an on-target mechanism.[1]
-
Directly Test for Off-Target Activity: If SERCA inhibition is suspected, use a known SERCA inhibitor like thapsigargin (B1683126) as a positive control and directly measure SERCA activity in your experimental system.[1]
Troubleshooting Guides
Issue 1: Observed changes in intracellular calcium are inconsistent with plasma membrane BK channel inhibition.
-
Possible Cause: Inhibition of SERCA pumps by high concentrations of Paxilline.[1] This leads to increased cytosolic calcium and depletion of endoplasmic reticulum (ER) calcium stores.[1]
-
Troubleshooting Steps:
-
Verify Paxilline Concentration: Ensure you are using the lowest effective concentration for BK channel inhibition. Off-target SERCA inhibition is more probable at concentrations above 1 µM.[1]
-
Measure ER Calcium Levels: Utilize an ER-targeted calcium indicator to determine if Paxilline is causing a depletion of ER calcium stores.[1]
-
Perform a SERCA Activity Assay: Directly measure the effect of Paxilline on SERCA activity.[1]
-
Issue 2: Unexpected changes in nuclear signaling or gene expression.
-
Possible Cause: Inhibition of BK channels located on the nuclear envelope.[1] Paxilline's membrane permeability allows it to enter the nucleus and affect intranuclear calcium concentrations.[1]
-
Troubleshooting Steps:
-
Measure Nuclear Calcium: Use a nuclear-targeted calcium indicator (e.g., NLS-GCaMP) to specifically measure changes in nuclear calcium levels.[1]
-
Use a Membrane-Impermeant Blocker: Compare the effects of Paxilline with a membrane-impermeant BK channel blocker like Iberiotoxin.[1] The absence of the nuclear effect with Iberiotoxin points towards the involvement of intracellular BK channels.[1]
-
Data Presentation
Table 1: Paxilline Potency on BK Channels Under Different Conditions
| Parameter | Value | Conditions | Reference(s) |
| Ki | ~1.9 nM | 10 µM intracellular Ca2+ | [13] |
| IC50 | ~10 nM | Channels predominantly closed | [9][10][11] |
| IC50 | ~10 µM | Channels maximally open | [9][10][11] |
Table 2: Common Off-Target Effects of Paxilline
| Off-Target | Effective Concentration | Potential Consequence | Reference(s) |
| SERCA Pump | Micromolar range | Increased cytosolic Ca2+, depleted ER Ca2+ stores | [1][3][6] |
| Nuclear BK Channels | Dependent on local concentration | Altered nuclear Ca2+ signaling | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Determine Paxilline IC50
-
Cell Preparation: Culture cells endogenously expressing or transfected with BK channels on glass coverslips.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, with CaCl2 added to achieve the desired free Ca2+ concentration. Adjust pH to 7.2 with KOH.[6]
-
External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH.[6]
-
Paxilline Stock: Prepare a 10 mM stock solution in DMSO and store at -20°C.[14] Dilute to final concentrations in the external solution on the day of the experiment.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at a negative potential (e.g., -80 mV) where BK channels are predominantly closed.[6]
-
Elicit BK currents using depolarizing voltage steps (e.g., to +60 mV).[6]
-
After obtaining a stable baseline, perfuse the cell with increasing concentrations of Paxilline.
-
-
Data Analysis:
-
Measure the peak current amplitude at each Paxilline concentration.
-
Normalize the current to the control (pre-Paxilline) current.
-
Plot the normalized current as a function of the logarithm of the Paxilline concentration and fit the data to the Hill equation to determine the IC50.[6]
-
Protocol 2: SERCA Activity Assay
This protocol provides a general method for assessing the effect of Paxilline on SERCA activity by measuring the release of inorganic phosphate (B84403) (Pi).
-
Materials: Microsomal preparations from your experimental system, assay buffer (e.g., 50 mM MOPS/Tris, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.0), ATP, CaCl2, and a Malachite Green-based phosphate detection reagent.
-
Procedure:
-
In a 96-well plate, add the microsomal preparation to the assay buffer.
-
Add desired concentrations of Paxilline or a vehicle control (DMSO). Incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of ATP and CaCl2.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the liberated Pi by adding the Malachite Green reagent.
-
Read the absorbance at approximately 620-650 nm.[1]
-
Visualizations
Caption: Paxilline's primary on-target signaling pathway.
Caption: Troubleshooting workflow for Paxilline off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. The functionally relevant site for paxilline inhibition of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Paxilline inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Optimizing Paxilline for BK Channel Blockade: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of paxilline (B40905) as a BK channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of paxilline on BK channels?
A1: Paxilline is a potent and specific inhibitor of large-conductance Ca2+- and voltage-activated potassium (BK) channels.[1][2][3] It functions as a closed-channel blocker, meaning it preferentially binds to the closed conformation of the channel, stabilizing it in a non-conducting state.[4][5] This allosteric modulation reduces the channel's open probability (Po) without physically obstructing the pore when it is open. The affinity of paxilline for the closed state of the BK channel is over 500 times greater than its affinity for the open state.
Q2: What is the recommended solvent and storage procedure for paxilline?
A2: Paxilline is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO, ethanol, and DMF. High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. You may need to vortex or sonicate the solution to ensure it fully dissolves.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Stock solutions in DMSO are stable for at least one year at -20°C and up to two years at -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration in the physiological buffer. It is recommended to prepare fresh working solutions and use them within a few hours.
Q3: Why does the IC50 of paxilline vary so significantly in different experiments?
A3: The inhibitory potency (IC50) of paxilline is highly dependent on the open probability (Po) of the BK channel, which is influenced by factors such as membrane voltage and intracellular calcium concentration. When the channel is predominantly in the closed state (low Po), the IC50 is in the low nanomolar range. Conversely, when the channel is mostly open (high Po), the IC50 can shift to the micromolar range.
Data Presentation: Paxilline IC50 Values
The following table summarizes the IC50 values of paxilline for BK channels under different experimental conditions, illustrating the impact of channel open probability.
| Experimental Condition (Equilibration) | Intracellular Ca2+ | Holding Potential (mV) | BK Channel Open Probability (Po) | Paxilline IC50 | Reference(s) |
| Largely Closed Channels | 300 µM | -70 | Low | 11.7 ± 1.9 nM | |
| Intermediate Po | 300 µM | 0 | Intermediate | 58.4 ± 2.9 nM | |
| Higher Po | 300 µM | 40 | High | 469.8 ± 94.9 nM | |
| Near Maximal Po | 300 µM | 70 | Very High | 5.37 ± 1.0 µM | |
| Low Po (low Ca2+) | 10 µM | -80 | Very Low | ~5.0 nM |
Troubleshooting Guides
Issue 1: Inconsistent or weak blockade of BK channels.
-
Possible Cause: High open probability (Po) of the BK channels in your experimental system can reduce the apparent potency of paxilline.
-
Troubleshooting Steps:
-
Modify Experimental Conditions: If possible, alter the membrane voltage or intracellular calcium concentration to favor the closed state of the channel.
-
Increase Paxilline Concentration: Based on the expected Po, you may need to use a higher concentration of paxilline.
-
Verify Solution Integrity: Ensure that your paxilline stock and working solutions are freshly prepared and have been stored correctly.
-
Issue 2: Precipitation of paxilline in the aqueous working solution.
-
Possible Cause: Paxilline has low aqueous solubility.
-
Troubleshooting Steps:
-
Ensure Thorough Mixing: When diluting the DMSO stock into your aqueous buffer, vortex the solution to ensure rapid mixing and prevent precipitation.
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally ≤ 0.1%) to avoid solvent effects.
-
Sonication: If precipitation occurs, brief sonication of the working solution may help to redissolve the paxilline.
-
Issue 3: Observed cellular effects seem unrelated to BK channel blockade.
-
Possible Cause: At higher concentrations (typically in the micromolar range), paxilline can have off-target effects, most notably the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Titrate your paxilline concentration to find the lowest dose that effectively blocks BK channels in your system to minimize off-target effects.
-
Control Experiments: Use other BK channel blockers with different mechanisms of action (e.g., Iberiotoxin) to confirm that the observed effect is specific to BK channel inhibition.
-
Monitor Intracellular Calcium: Be aware that SERCA pump inhibition can lead to an increase in cytosolic calcium levels.
-
Experimental Protocols
Preparation of Paxilline Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out 4.36 mg of paxilline powder (Molecular Weight: 435.56 g/mol ).
-
Dissolve in 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use volumes and store at -20°C or -80°C.
-
-
Working Solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution into the desired physiological buffer to achieve the final working concentration (e.g., 10 nM, 100 nM, 1 µM).
-
Ensure the final DMSO concentration is minimal (≤ 0.1%).
-
Whole-Cell Patch-Clamp Protocol for Assessing BK Channel Inhibition
-
Cell Preparation: Prepare cultured cells expressing BK channels on coverslips suitable for patch-clamp recording.
-
Solution Preparation: Prepare appropriate internal (pipette) and external (bath) solutions.
-
Obtain a Whole-Cell Recording:
-
Approach a target cell with a patch pipette (3-6 MΩ resistance) containing the internal solution.
-
Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a desired holding potential (e.g., -70 mV).
-
Apply voltage steps or ramps to elicit BK channel currents and record baseline activity.
-
-
Application of Paxilline:
-
Perfuse the recording chamber with the paxilline-containing external solution.
-
Allow sufficient time for the drug to equilibrate and the blocking effect to reach a steady state.
-
Record BK currents at each paxilline concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each paxilline concentration.
-
Normalize the current to the control (pre-paxilline) current.
-
Plot the normalized current as a function of paxilline concentration and fit the data with the Hill equation to determine the IC50.
-
Visualizations
Caption: Paxilline's mechanism of action on BK channels.
Caption: Experimental workflow for optimizing paxilline.
References
Technical Support Center: Overcoming Limited Cell Permeability of BK Channel Blockers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the limited cell permeability of Big Potassium (BK) channel blockers.
Frequently Asked Questions (FAQs)
Q1: My BK channel blocker shows high potency in inside-out patch-clamp experiments but has no effect in whole-cell recordings or cell-based assays. What is the likely cause?
A1: This is a classic indication of limited cell permeability. In an inside-out patch, the blocker has direct access to the intracellular face of the channel. In whole-cell or intact cell assays, the blocker must cross the cell membrane to reach its binding site. Peptide toxins like Iberiotoxin and Charybdotoxin are well-known for their high potency and selectivity but have poor membrane permeability, limiting their use in whole-cell configurations.[1] Small molecules like Paxilline (B40905) are more membrane-permeable but can still face challenges.[2]
Q2: How can I definitively test if my compound's inefficacy is due to poor cell permeability?
A2: To diagnose a permeability issue, you can:
-
Compare Potency: Directly compare the blocker's IC₅₀ from inside-out patch recordings with whole-cell recordings. A significant rightward shift in the dose-response curve in the whole-cell configuration suggests a permeability barrier.
-
Perform a Permeability Assay: Use an in vitro model like the Caco-2 permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA).[3] These assays quantify a compound's ability to cross a cell monolayer or an artificial membrane, respectively.[4][5]
-
Check for Efflux Pump Activity: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell. This can be tested in Caco-2 assays by measuring bidirectional permeability (apical-to-basolateral vs. basolateral-to-apical). An efflux ratio greater than 2 suggests the involvement of active efflux. Co-incubation with a known efflux pump inhibitor can also help confirm this mechanism.
Q3: What are the primary strategies to overcome the limited cell permeability of a promising BK channel blocker?
A3: Several strategies can be employed:
-
Chemical Modification: For small molecules, medicinal chemistry approaches can be used to optimize physicochemical properties (e.g., lipophilicity, polar surface area) to enhance passive diffusion.
-
Formulation Strategies: Using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of poorly permeable compounds.
-
Prodrug Approach: A biologically inactive derivative (prodrug) can be designed to have better membrane permeability. Once inside the cell, it is metabolized into the active blocker.
-
Use of Permeation Enhancers: Certain excipients can transiently increase membrane permeability, but this approach must be carefully validated to avoid cytotoxicity.
-
Alternative Compounds: If available, switch to a different class of blocker with known better permeability. While peptide toxins are generally cell-impermeable, small molecules like paxilline are known to be membrane-permeable and can be used to study intracellularly located channels.
Q4: My small-molecule blocker is supposed to be cell-permeable, but the results are inconsistent. What could be the issue?
A4: Inconsistency with a presumably permeable blocker can stem from several factors:
-
Compound Stability: Ensure the blocker is stable in your experimental buffer and at the experimental temperature. Improper storage can lead to degradation.
-
Efflux Pumps: As mentioned, the compound may be actively removed from the cell by transporters. Overexpression of these pumps in certain cell lines can lead to variable results.
-
Off-Target Effects: At higher concentrations, some blockers may have off-target effects that confound the results. For example, paxilline can inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) at higher concentrations. Always perform dose-response experiments and use the lowest effective concentration.
-
Channel State-Dependence: The blocker's action may depend on the channel's conformational state (open, closed, inactivated). Ensure your voltage protocols are consistent and appropriate for the blocker's mechanism of action.
Data Presentation: Comparison of Common BK Channel Blockers
The selection of a blocker often involves a trade-off between potency, selectivity, and cell permeability.
| Blocker | Type | Target Site | Potency (IC₅₀ / K_d) | Cell Permeability | Key Characteristics |
| Iberiotoxin (IbTx) | Peptide Toxin | Extracellular pore | 1-10 nM | Low | High affinity and slow dissociation; potent and long-lasting. |
| Charybdotoxin (ChTx) | Peptide Toxin | Extracellular pore | 10-50 nM | Low | Blocks other K⁺ channels (e.g., K_v1.2, K_v1.3), leading to lower selectivity. |
| Paxilline | Small Molecule | Intracellular | ~2 nM | High | Potent and selective indole (B1671886) diterpene; widely used as a pharmacological probe. |
| Slotoxin (SloTx) | Peptide Toxin | Extracellular pore | ~1.5 nM | Low | Can differentiate between BK channel subunit compositions. |
Data Presentation: Caco-2 Permeability Classification
Results from Caco-2 permeability assays are used to classify compounds based on their expected human intestinal absorption. The apparent permeability coefficient (P_app_) is calculated from the assay.
| Permeability Class | P_app_ (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption | Example Compounds |
| High | > 10 | > 90% | Propranolol, Ketoprofen |
| Medium | 1 - 10 | 50 - 90% | Verapamil, Ranitidine |
| Low | < 1 | < 50% | Atenolol, Mannitol |
Visualizations and Workflows
BK Channel Activation Pathway
Large-conductance calcium-activated potassium (BK) channels are uniquely activated by both membrane depolarization and elevations in intracellular calcium concentration ([Ca²⁺]i). Their activation provides a negative feedback mechanism to regulate cellular excitability.
References
- 1. benchchem.com [benchchem.com]
- 2. BK in Double-Membrane Organelles: A Biophysical, Pharmacological, and Functional Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
Paxilline stability and storage conditions.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and effective use of paxilline (B40905) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Summary of Quantitative Data
Paxilline's stability and solubility are critical for obtaining reproducible experimental results. The following tables summarize key quantitative data for paxilline.
Table 1: Paxilline Stability and Storage
| Parameter | Condition | Duration | Notes |
| Solid Compound Stability | -20°C | ≥ 4 years | Store in a desiccated environment. |
| DMSO Stock Solution Stability | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | Up to 2 years | Recommended for longer-term storage.[1][2][3] | |
| Aqueous Working Solution Stability | Room Temperature | Not recommended for more than one day | Prepare fresh daily from DMSO stock.[2][4] |
Table 2: Paxilline Solubility
| Solvent | Solubility | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~30 - 80 mg/mL | ~68.87 - 183.67 | Sonication may be required for higher concentrations.[4] |
| Ethanol | ~10 mg/mL | ~22.96 | |
| Dimethylformamide (DMF) | ~30 mg/mL | ~68.87 | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | ~0.57 | Prepared by diluting a DMSO stock solution.[4] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of paxilline.
Q1: What is the best solvent for preparing paxilline stock solutions?
High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of paxilline due to its high solubilizing capacity.[1][4]
Q2: What are the optimal storage conditions for paxilline?
For long-term storage, solid paxilline should be stored at -20°C in a desiccated environment.[1] DMSO stock solutions are stable for up to one year at -20°C and up to two years at -80°C.[1][2][3] To prevent degradation, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: How stable is paxilline in aqueous solutions?
Paxilline has limited solubility and stability in aqueous buffers.[2][4] It is strongly recommended to prepare fresh working solutions from a DMSO stock on the day of the experiment and use them within a few hours to avoid precipitation and potential degradation.[2][5]
Q4: What is the impact of DMSO quality on paxilline stability?
The use of high-purity, anhydrous DMSO is critical. DMSO is hygroscopic and can absorb moisture from the air, which can accelerate the degradation of dissolved compounds.[2]
Q5: Are there known off-target effects of paxilline?
Yes, the most well-documented off-target effect of paxilline is the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which typically occurs at micromolar concentrations.[3][6][7][8] This can lead to changes in intracellular calcium levels unrelated to BK channel inhibition.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with paxilline.
Issue 1: Inconsistent or weaker-than-expected block of BK channels.
-
Possible Cause: High open probability (Po) of BK channels. Paxilline is a state-dependent blocker that binds with higher affinity to the closed state of the channel.[9][10][11] Conditions that increase the open probability, such as membrane depolarization or high intracellular calcium, will reduce the inhibitory effect of paxilline.[12]
-
Solution:
-
Review your experimental conditions. If possible, modify the holding potential or intracellular calcium concentration to favor the closed state of the BK channels during paxilline application.
-
Ensure you are using an appropriate concentration of paxilline for your specific experimental conditions. The IC50 of paxilline can range from ~10 nM when channels are predominantly closed to ~10 µM when they are maximally open.[10][11]
-
-
-
Possible Cause: Degraded paxilline solution.
Issue 2: Observing changes in intracellular calcium that are inconsistent with BK channel blockade.
-
Possible Cause: Off-target inhibition of SERCA pumps. At concentrations typically above 1 µM, paxilline can inhibit SERCA pumps, leading to an increase in cytosolic calcium and depletion of ER calcium stores.[6]
-
Solution:
-
Dose-Response Analysis: Perform your experiment with a range of paxilline concentrations. On-target BK channel inhibition occurs at low nanomolar concentrations, while SERCA inhibition is more prominent at micromolar concentrations.[6]
-
Use a Positive Control: Use a known SERCA inhibitor, such as thapsigargin, as a positive control to see if it mimics the effects observed with higher concentrations of paxilline.[13]
-
Alternative BK Channel Blocker: Compare the effects of paxilline with a different BK channel blocker, like iberiotoxin, which is not membrane-permeable and will not affect intracellular targets like SERCA.[6]
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Paxilline Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of paxilline in DMSO.
Materials:
-
Paxilline (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Safety Precautions: Paxilline is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a well-ventilated area or a chemical fume hood.[14]
-
Calculation: The molecular weight of paxilline is 435.56 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.356 mg of solid paxilline.
-
Dissolution:
-
Carefully weigh the paxilline and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the tube thoroughly until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.[4]
-
-
Aliquoting and Storage:
Protocol 2: Application of Paxilline in Patch-Clamp Electrophysiology
This protocol provides a general guideline for applying paxilline in patch-clamp experiments.
Materials:
-
Paxilline-DMSO stock solution (from Protocol 1)
-
Appropriate external and internal recording solutions
-
Cell preparation (cultured cells or acute slices)
-
Patch-clamp setup
Procedure:
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the paxilline-DMSO stock solution. Dilute the stock solution in the external recording solution to the desired final concentration. Ensure the final DMSO concentration in the recording chamber is low (typically <0.1%) to avoid solvent effects.[15][16]
-
Baseline Recording: Establish a stable whole-cell or inside-out patch-clamp recording and record baseline BK channel activity for a sufficient period.
-
Paxilline Application: Perfuse the recording chamber with the paxilline-containing external solution. Allow sufficient time for the drug to equilibrate and for the blocking effect to reach a steady state.
-
Washout: To confirm the reversibility of the block, perfuse the chamber with the control external solution to wash out the paxilline. Washout of paxilline can be slow.[12][17] Conditions that increase the open probability of BK channels, such as membrane depolarization, can facilitate washout.[12]
Visualizations
Paxilline's Mechanism of Action on BK Channels
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The mechanism of inhibition of the sarco/endoplasmic reticulum Ca2+ ATPase by paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Paxilline inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Paxilline in working solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Paxilline, with a focus on preventing precipitation in working solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Paxilline and what is its primary mechanism of action?
A1: Paxilline is a potent and reversible indole (B1671886) alkaloid mycotoxin that functions as a high-affinity blocker of large-conductance Ca²⁺-activated potassium (BK) channels.[1][2][3] Its mechanism of action is not through simple pore occlusion but via an allosteric, closed-channel block.[4][5] Paxilline preferentially binds to and stabilizes the closed conformation of the BK channel, which reduces the probability of the channel opening.[4][6] This inhibition is inversely dependent on the channel's open probability; conditions that favor the open state, such as membrane depolarization or high intracellular calcium, will reduce Paxilline's inhibitory effect.[6][7]
Q2: Why does my Paxilline precipitate when I add it to my aqueous experimental buffer or cell culture medium?
A2: Paxilline is a lipophilic molecule with very poor solubility in aqueous solutions.[8][9] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of Paxilline (usually dissolved in an organic solvent like DMSO) is diluted into an aqueous buffer where its concentration exceeds its solubility limit.[9]
Q3: What is the recommended solvent for preparing Paxilline stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common and highly recommended solvent for preparing concentrated stock solutions of Paxilline due to its high solubilizing capacity.[9][10] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used, though DMSO generally allows for higher concentrations.[1][8]
Q4: What is the maximum recommended final concentration of DMSO in my working solution?
A4: To avoid solvent-induced artifacts or cellular toxicity, the final concentration of DMSO in your aqueous working solution should be kept as low as possible, typically below 0.5%, with an ideal target of less than 0.1%.[1][9] Always run a vehicle control with the equivalent final DMSO concentration to account for any potential effects of the solvent itself.
Q5: Can I store my aqueous working solution of Paxilline?
A5: It is strongly recommended to prepare aqueous working solutions of Paxilline fresh on the day of the experiment.[9][10] Due to its low aqueous solubility and potential for degradation, storing diluted Paxilline solutions, even for short periods, increases the risk of precipitation and loss of potency.[3][9]
Data Presentation
For accurate and reproducible experiments, understanding the solubility and recommended storage conditions for Paxilline is critical.
Table 1: Solubility of Paxilline in Various Solvents
| Solvent | Solubility | Molar Equivalent (mM)¹ | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 - 100 mg/mL | ~68.9 - 229.6 mM | Sonication may be required to achieve higher concentrations.[1][2][10] |
| Ethanol | ~10 mg/mL | ~23.0 mM | |
| Dimethylformamide (DMF) | ~30 mg/mL | ~68.9 mM | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | ~0.57 mM | Prepared by diluting a DMSO stock solution.[1] |
| Aqueous Buffers | Very Poor / Sparingly Soluble | - | Direct dissolution is not recommended.[8][9] |
| ¹ Molar equivalents are calculated based on a molecular weight of 435.56 g/mol . |
Table 2: Recommended Storage and Stability of Paxilline Solutions
| Format | Storage Temperature | Stability | Recommendations |
| Solid Powder | -20°C | ≥ 4 years | Store desiccated.[10] |
| DMSO Stock Solution | -20°C or -80°C | ~1 year at -20°C, ~2 years at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][10] |
| Aqueous Working Solution | Room Temp or 37°C | Not Recommended for Storage | Prepare fresh and use on the same day.[3][10] |
Troubleshooting Guide: Preventing Paxilline Precipitation
If you are observing precipitation or cloudiness in your working solutions, follow this guide to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitate upon adding stock solution to buffer/media. | 1. Final concentration is too high: The amount of Paxilline exceeds its solubility limit in the final aqueous solution.[9] | • Reduce the final working concentration of Paxilline. • Perform a solubility test in your specific medium to determine the practical upper limit.[11] |
| 2. Improper mixing technique: Rapid, localized solvent exchange causes the compound to "crash out" before it can be evenly dispersed.[12] | • Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous buffer while vortexing or swirling the buffer to ensure rapid mixing.[1][13] | |
| 3. Temperature shock: Adding a cold stock solution to warmer media can decrease solubility.[11][14] | • Allow the stock solution aliquot to fully thaw and equilibrate to room temperature before use.[10] • Always use pre-warmed (37°C) media for preparing the final working solution.[12] | |
| Delayed Precipitate appearing after hours or days in the incubator. | 1. Solution instability: Paxilline is slowly falling out of the aqueous solution over time. | • Prepare working solutions immediately before use. Do not store them.[9] • For long-term experiments, consider continuous perfusion with a freshly prepared solution.[9] |
| 2. Interaction with media components: Paxilline may form insoluble complexes with salts or proteins in the media, especially in serum-containing media.[11][14] | • Filter the final working solution through a 0.22 µm syringe filter before adding it to cells.[9] • If possible, test a different basal media formulation or a different lot of serum.[11] | |
| 3. Media evaporation: In long-term cultures, evaporation can concentrate media components, including Paxilline, beyond their solubility limit.[12] | • Ensure proper humidification of the incubator. • Use culture plates with low-evaporation lids.[12] | |
| Inconsistent or Weak Biological Effect | 1. Micro-precipitation: Precipitate may not be visible to the naked eye but is reducing the effective concentration of soluble Paxilline. | • Filter the final working solution through a 0.22 µm syringe filter.[9] • Prepare a fresh solution and re-run the experiment. |
| 2. High channel open probability (Po): The inhibitory effect of Paxilline is known to be weaker when BK channels are in an open state (e.g., at depolarized potentials or high Ca²⁺ levels).[6][15] | • Review your experimental conditions. If possible, apply Paxilline when the membrane potential is more negative to ensure channels are predominantly closed.[15] | |
| 3. Adsorption to surfaces: As a hydrophobic compound, Paxilline can adsorb to plastic surfaces of tubes and pipette tips, reducing the actual concentration.[15] | • Consider using low-adhesion polypropylene (B1209903) tubes for preparing solutions.[15] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Paxilline Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for long-term storage.
Materials:
-
Paxilline (solid powder, MW = 435.56 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibration: Allow the vial of solid Paxilline to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[10]
-
Weighing: In a chemical fume hood, carefully weigh 8.71 mg of Paxilline powder and transfer it to a sterile microcentrifuge tube.
-
Calculation: 0.020 mol/L * 0.001 L * 435.56 g/mol = 0.00871 g = 8.71 mg
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the Paxilline.
-
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes.[1]
-
Sonication (If Necessary): If the solid is not fully dissolved, place the tube in a room temperature water bath sonicator for 10-15 minutes, or until the solution is clear.[10] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL).[10] Store the aliquots tightly sealed at -20°C for up to one year or at -80°C for up to two years.[2][10]
Protocol 2: Preparation of a 10 µM Aqueous Working Solution
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
20 mM Paxilline-DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile conical tube or microcentrifuge tube
Procedure:
-
Thaw Stock: Remove a single aliquot of the 20 mM Paxilline-DMSO stock from the freezer and allow it to thaw completely at room temperature.
-
Vortex Stock: Briefly vortex the thawed stock solution to ensure it is homogeneous.
-
Prepare Dilution Tube: Add the required volume of pre-warmed (37°C) aqueous buffer to a sterile tube. For example, for 2 mL of working solution, add 2 mL of buffer.
-
Dilution: Calculate the volume of stock solution needed. To prepare 2 mL of a 10 µM solution from a 20 mM stock:
-
C1V1 = C2V2
-
(20,000 µM) * V1 = (10 µM) * (2000 µL)
-
V1 = 1 µL
-
-
Mixing: While gently vortexing or swirling the tube of pre-warmed buffer, add the 1 µL of Paxilline stock solution dropwise. This ensures rapid dispersal and prevents precipitation.[1][13]
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate. This solution is now ready for immediate use in your experiment. The final DMSO concentration in this example is 0.05%.
Visualizations
Paxilline Mechanism of Action
Caption: Paxilline inhibits BK channels by stabilizing their closed state.
Experimental Workflow for Working Solution Preparation
Caption: Workflow for preparing a precipitate-free Paxilline working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paxilline | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. emulatebio.com [emulatebio.com]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Paxilline Electrophysiology Recordings: Technical Support Center
Welcome to the technical support center for troubleshooting Paxilline electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for successful experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may encounter during your electrophysiology experiments with Paxilline.
Paxilline Preparation and Application
Question: My Paxilline solution appears to have precipitated. How can I ensure it is properly dissolved?
Answer: Paxilline is a lipophilic molecule with limited solubility in aqueous solutions.[1] To ensure it is properly dissolved, follow these steps:
-
Solvent Selection: Use high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][3]
-
Stock Concentration: A stock concentration of 10-20 mM in 100% DMSO is recommended.[1][2][4]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1][2]
-
Working Solution: On the day of the experiment, dilute the stock solution into your external recording solution to the final desired concentration. It is crucial to mix thoroughly. A brief vortex or sonication may be necessary to ensure complete dissolution in the aqueous solution.[2] The final concentration of DMSO in the recording solution should be kept low (typically ≤ 0.1%) to avoid off-target effects.[3][5] Always include the same concentration of DMSO in your control (vehicle) solution.[5]
Question: How long should I apply Paxilline to see its full effect?
Answer: The onset of Paxilline block can be a relatively slow process, taking tens of seconds to minutes to reach a steady state.[2][4] The time to reach maximal inhibition depends on several factors, including the concentration of Paxilline and the open probability of the BK channels.[2] It is recommended to monitor the inhibition of the BK current until a steady-state block is achieved before proceeding with your experimental protocol.[4]
Issues with Efficacy and Reproducibility
Question: I am not seeing the expected level of BK channel inhibition with Paxilline. What could be the reason?
Answer: The inhibitory effect of Paxilline is highly dependent on the state of the BK channel. Paxilline is a closed-channel blocker, meaning it binds with a much higher affinity to the closed conformation of the channel.[2][4][5][6] If the open probability (Po) of your BK channels is high, the apparent potency of Paxilline will be significantly reduced.[6][7][8]
Factors that increase BK channel open probability and thus reduce Paxilline's effectiveness include:
-
Membrane Depolarization: More depolarized membrane potentials increase the open probability of BK channels.[4][7]
-
High Intracellular Calcium: Elevated intracellular calcium concentrations also promote the open state of BK channels.[4][7]
To enhance Paxilline's inhibitory effect, consider designing your voltage protocols and intracellular solutions to favor the closed state of the BK channels during drug application. For example, applying Paxilline at a more negative holding potential can increase its efficacy.[7]
Question: The effect of Paxilline seems to be irreversible or the washout is very slow. How can I improve the washout?
Answer: Complete and efficient washout of Paxilline is crucial for confirming the specificity of its effects.[4] The slow off-rate of Paxilline can make washout challenging.[4] To facilitate a more rapid and complete washout:
-
Increase Perfusion Rate: A continuous and rapid perfusion of the Paxilline-free external solution is essential.[4]
-
Sufficient Duration: Allow adequate time for the washout process, as it can take several minutes.[4]
-
Promote Channel Opening: Conditions that increase the open probability of BK channels can accelerate the unbinding of Paxilline.[4]
Data Interpretation
Question: How does the state-dependent block of Paxilline affect my IC50 measurements?
Answer: The half-maximal inhibitory concentration (IC50) of Paxilline is highly dependent on the open probability of the BK channel.[4] The IC50 can shift from the nanomolar range when channels are predominantly closed to the micromolar range as they approach maximal open probability.[3][7][8][9] It is critical to control and report the experimental conditions (membrane potential, intracellular calcium concentration) under which IC50 values are determined.
| Experimental Condition (Channel State) | Approximate IC50 of Paxilline |
| Channels predominantly closed (low open probability) | ~10 nM[7][8][9][10] |
| Channels approaching maximal open probability | ~10 µM[7][8][9][10] |
Question: Are there any known off-target effects of Paxilline?
Answer: While Paxilline is a highly specific and potent inhibitor of BK channels, off-target effects have been documented at higher concentrations.[10] One known off-target is the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), with an IC50 in the range of 5 - 50 µM.[10] This interaction can influence cellular calcium homeostasis and should be considered when using high concentrations of Paxilline.[10]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording and Paxilline Application
This protocol is suitable for studying the effects of Paxilline on native or expressed BK channels in intact cells.[4]
Materials:
-
Standard external and internal solutions for whole-cell recording.
-
Perfusion system capable of rapid solution exchange.[4]
Procedure:
-
Establish a stable whole-cell recording: Obtain a high-resistance seal (>1 GΩ) and establish the whole-cell configuration. Allow the cell to stabilize for several minutes before drug application.[2][4]
-
Record baseline BK channel activity: Elicit BK currents using an appropriate voltage protocol (e.g., voltage steps or ramps). Record stable baseline currents for at least 3-5 minutes.[4]
-
Apply Paxilline: Perfuse the cell with the external solution containing the desired concentration of Paxilline. Monitor the inhibition of the BK current until a steady-state block is achieved.[4]
-
Initiate washout: Switch the perfusion to the Paxilline-free external solution. Maintain a constant and efficient flow rate.[4]
-
Monitor recovery: Continuously monitor the recovery of the BK current using the same voltage protocol as for baseline recordings.
-
Facilitate washout (Optional): To accelerate recovery, consider holding the membrane potential at a more depolarized level (e.g., 0 mV or +20 mV) between voltage-clamp acquisitions.[4]
-
Confirm full recovery: Continue the washout until the current amplitude returns to the pre-Paxilline baseline level. This may take several minutes.[4]
Protocol 2: Excised Inside-Out Patch Recording
This configuration allows for precise control of the intracellular solution and is ideal for studying the direct interaction of Paxilline with the BK channel.[4][5]
Materials:
-
Standard pipette (intracellular) and bath (extracellular) solutions.
-
Paxilline stock solution (e.g., 10-20 mM in DMSO).
-
Perfusion system for rapid solution exchange at the patch.
Procedure:
-
Establish a stable gigaohm seal on the cell of interest.
-
Excise the patch to achieve the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.[5][10]
-
Record baseline BK channel activity at a given membrane potential and calcium concentration.
-
Apply Paxilline: Perfuse the patch with the internal solution containing the desired concentration of Paxilline. Observe the block of channel activity.
-
Initiate washout: Switch the perfusion to the Paxilline-free internal solution.
-
Monitor recovery: Continuously record channel activity to monitor the return to baseline levels.
Visualizations
Caption: A typical experimental workflow for Paxilline patch-clamp electrophysiology.
Caption: Mechanism of Paxilline as a closed-channel blocker of BK channels.
Caption: A logical workflow for troubleshooting common Paxilline recording issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Paxilline Experiments: A Technical Support Guide for State-Dependent Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the state-dependent inhibition of large-conductance Ca2+- and voltage-activated K+ (BK) channels by Paxilline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the potency (IC50) of my Paxilline experiment different from published values?
A1: The inhibitory potency of Paxilline is highly dependent on the conformational state of the BK channel.[1] Its IC50 can shift from approximately 10 nM when channels are predominantly closed to around 10 µM when they are maximally open.[2][3] This state-dependent inhibition is a core feature of Paxilline's mechanism.[4][5] Factors that influence the open probability (Po) of BK channels, such as membrane potential and intracellular calcium concentration, will directly impact the observed IC50.[3][6] Ensure your experimental conditions (holding potential, intracellular [Ca2+]) are precisely controlled and reported. Batch-to-batch variability in Paxilline purity and handling can also contribute to differing results.[7]
Q2: I am observing incomplete inhibition of BK currents even at high concentrations of Paxilline. What could be the reason?
A2: Incomplete inhibition is expected if the experimental conditions favor a high open probability of the BK channels.[4][5] At depolarized membrane potentials or high intracellular calcium concentrations, the affinity of Paxilline for the channel is significantly reduced, leading to a weaker block.[2][8] Even in the continuous presence of Paxilline, conditions that strongly increase the channel's open probability can fully relieve the inhibition.[2][4] Review your voltage protocols and intracellular solutions. Consider that at micromolar concentrations, Paxilline may have off-target effects, such as inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[7][9]
Q3: How can I confirm that the effects I'm seeing are specific to BK channel inhibition by Paxilline?
A3: A crucial control is the washout experiment. The block by Paxilline is reversible, and washing out the compound should lead to the recovery of the BK current.[3] To facilitate a more rapid washout, you can employ conditions that increase the channel's open probability, such as holding the membrane at a depolarized potential or increasing the intracellular calcium concentration.[3] Additionally, if your experimental system allows, using a cell line expressing a Paxilline-insensitive mutant of the BK channel (e.g., G311S) can provide strong evidence for specificity.[10][11]
Q4: My washout of Paxilline is very slow. How can I improve the recovery of the BK current?
A4: The slow washout is a consequence of Paxilline's high affinity for the closed state of the BK channel.[3] To accelerate the unbinding of Paxilline, you need to shift the equilibrium towards the open state. This can be achieved by:
-
Depolarizing the membrane potential: Holding the cell at a more positive potential (e.g., 0 mV or +20 mV) during the washout phase will increase the open probability and facilitate Paxilline dissociation.[3]
-
Increasing intracellular calcium: If using an excised patch configuration, increasing the calcium concentration in the bath solution will promote channel opening and a faster washout.[3]
Q5: Does Paxilline affect the gating kinetics of the remaining active BK channels?
A5: No, studies have shown that the BK channels that remain active in the presence of Paxilline exhibit normal voltage dependence and gating kinetics.[5] Paxilline effectively reduces the number of available channels by stabilizing them in a closed, non-conducting state, rather than altering the gating of the channels that do open.[2][8]
Quantitative Data Summary
The inhibitory potency of Paxilline is intricately linked to the open probability of the BK channel.
| Experimental Condition (Equilibration) | Intracellular Ca2+ | Holding Potential (mV) | BK Channel Open Probability (Po) | Paxilline IC50 | Reference |
| Largely Closed Channels | 300 µM | -70 | Low | 11.7 ± 1.9 nM | [6] |
| Intermediate Po | 300 µM | 0 | Intermediate | 58.4 ± 2.9 nM | [6] |
| Higher Po | 300 µM | 40 | High | 469.8 ± 94.9 nM | [6] |
| Near Maximal Po | 300 µM | 70 | Very High | 5.37 ± 1.0 µM | [6] |
Mutations in the proposed binding pocket of the BK channel can significantly reduce Paxilline's potency.
| Mutation | Paxilline IC50 | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | 10.4 ± 0.6 nM | - | [1] |
| M285G | 46.3 ± 2.5 nM | ~4.5x | [1] |
| M285T | 29.9 ± 1.4 nM | ~2.9x | [1] |
| M285A | 63.3 ± 3.3 nM | ~6.1x | [1] |
| F307A | 45.4 ± 1.9 nM | ~4.4x | [1] |
| M285A/F307A | 148.8 ± 9.1 nM | ~14.3x | [1] |
| G311S | Markedly reduced block | - | [1] |
Experimental Protocols
Protocol 1: Determining the State-Dependent IC50 of Paxilline using Patch-Clamp Electrophysiology
This protocol details the measurement of Paxilline's concentration-dependent inhibition of BK channels under varying open probabilities.[1]
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293) expressing the desired BK channel subunits.
-
Co-transfect with a fluorescent marker (e.g., GFP) for easy identification of transfected cells.
-
Incubate for 24-48 hours post-transfection.
-
-
Electrophysiology Setup:
-
Use the inside-out patch-clamp configuration to allow for the application of Paxilline to the intracellular face of the channel.[12]
-
Prepare intracellular (pipette) and extracellular (bath) solutions. The intracellular solution should contain a known concentration of free Ca2+ buffered with EGTA.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.[6]
-
-
Data Acquisition:
-
Establish a high-resistance (>1 GΩ) seal and excise the patch.
-
Hold the membrane potential at a voltage that establishes the desired baseline open probability (e.g., -80 mV for low Po, +80 mV for high Po).[1]
-
Apply a series of depolarizing voltage steps (e.g., to +160 mV) to elicit BK currents and establish a stable baseline.[4]
-
-
Paxilline Application:
-
Prepare a stock solution of Paxilline in high-quality DMSO and make fresh dilutions in the intracellular solution on the day of the experiment.[6][12] Keep the final DMSO concentration below 0.1%.[12]
-
Using a perfusion system, apply increasing concentrations of Paxilline to the patch, allowing sufficient time for the block to reach a steady state at each concentration.[1]
-
-
Data Analysis:
-
Measure the peak current amplitude for each Paxilline concentration.
-
Normalize the currents to the control (pre-Paxilline) recording.
-
Plot the normalized current as a function of the Paxilline concentration and fit the data with the Hill equation to determine the IC50.[1]
-
Protocol 2: Paxilline Washout Experiment
This protocol is designed to confirm the reversibility of Paxilline's block.[3]
-
Establish Baseline and Inhibition:
-
Following Protocol 1, establish a stable baseline recording of BK currents.
-
Apply a concentration of Paxilline that produces a significant, sub-maximal block and wait for the inhibition to reach a steady state.
-
-
Initiate Washout:
-
Switch the perfusion system to a Paxilline-free intracellular solution.
-
-
Monitor Recovery:
-
Continuously monitor the recovery of the BK current using the same voltage protocol used to establish the baseline.
-
-
Facilitate Washout (Optional):
-
Confirm Full Recovery:
-
Continue the washout until the current amplitude returns to the pre-Paxilline baseline level.
-
Visualizations
Caption: Mechanism of Paxilline's state-dependent inhibition of BK channels.
Caption: Experimental workflow for determining Paxilline IC50 and reversibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rupress.org [rupress.org]
- 9. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
Safe handling and disposal of Paxilline mycotoxin.
This guide provides essential safety information, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with Paxilline mycotoxin. Adherence to these protocols is critical to ensure personal safety and prevent environmental contamination.
Frequently Asked Questions (FAQs)
General Information & Hazards
Q1: What is Paxilline and what are its primary hazards? A1: Paxilline is a potent, tremorgenic indole-diterpenoid mycotoxin produced by fungi such as Penicillium paxilli.[1][2] It is a well-characterized blocker of large-conductance calcium-activated potassium (BK) channels.[1][3] Paxilline is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] It can cause serious eye damage, skin irritation, and may lead to respiratory irritation.[7][8] Animal experiments indicate that ingestion of less than 40 grams could be fatal or cause serious health damage.[5]
Q2: What are the main physical and chemical properties of Paxilline? A2: Paxilline is a solid, white powder.[9][10] It is soluble in solvents like Dimethyl Sulfoxide (DMSO), acetone, chloroform, ethanol, and methanol, but has very poor solubility in water.[9][11] Key quantitative properties are summarized in the table below.
Q3: Is there an established Occupational Exposure Limit (OEL) for Paxilline? A3: Currently, there are no established occupational exposure limits (OELs) for Paxilline from major regulatory bodies like OSHA.[6][12] Given its acute toxicity, researchers should handle Paxilline with extreme caution and operate under the principle of keeping exposure as low as reasonably achievable (ALARA).[5]
Personal Protective Equipment (PPE)
Q4: What Personal Protective Equipment (PPE) is mandatory for handling Paxilline? A4: Due to its hazardous nature, a comprehensive suite of PPE is required when handling Paxilline, particularly in its powdered form.[5][7] All personnel must be trained on its hazards and the correct use of PPE.[7] The minimum required PPE is detailed in the table below.
Q5: Do I need respiratory protection when working with Paxilline solutions? A5: While the highest risk of inhalation occurs with powdered Paxilline, respiratory protection should be considered if there is a potential for aerosolization of a solution.[7] All handling, including with solutions, should be performed within a certified chemical fume hood to minimize inhalation risk.[13]
Handling & Storage
Q6: How should I properly store Paxilline? A6: Paxilline should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5][6] For long-term stability, lyophilized powder should be stored at -20°C.[9] It should be stored away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[5]
Q7: What is the correct procedure for weighing and reconstituting solid Paxilline? A7: Handling dry forms of mycotoxins poses a significant inhalation risk. All manipulations of powdered Paxilline must be conducted in a chemical fume hood or a ducted biological safety cabinet.[13] It is recommended to order only the amount needed for immediate use and to reconstitute the entire vial at once to avoid repeatedly handling the powder.[13] For a detailed methodology, refer to the Experimental Protocols section.
Spills & Emergencies
Q8: What should I do in case of a Paxilline spill? A8: The response depends on the scale of the spill.
-
Minor Spills: For small spills of powder, avoid generating dust.[5] Gently cover the spill with absorbent material.[13] Use a vacuum cleaner fitted with a HEPA filter for cleanup.[5][7] Decontaminate the area with a suitable solvent, followed by soap and water.[4]
-
Major Spills: Evacuate the area immediately.[7] Prevent entry and contact emergency services or your institution's environmental health and safety office.[7] If safe to do so, contain the spill using sand or vermiculite (B1170534) and collect the material into a labeled container for hazardous waste disposal.[7]
Q9: What are the first aid measures for Paxilline exposure? A9: Immediate action is crucial.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7][8]
-
If on Skin: Take off all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation occurs.[7]
-
If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]
-
If Swallowed: Get emergency medical help immediately.[6][7] Rinse the mouth with water but do NOT induce vomiting.[5][7]
Decontamination & Disposal
Q10: How do I decontaminate glassware and surfaces after using Paxilline? A10: All surfaces and equipment that have come into contact with Paxilline must be thoroughly decontaminated. Labware should be triple-rinsed with a suitable organic solvent (e.g., ethanol, acetone) in which Paxilline is soluble.[4] The rinsate must be collected as hazardous liquid waste.[4] After rinsing, the items can be washed with soap and water.[4] For a detailed methodology, refer to the Experimental Protocols section.
Q11: How must I dispose of solid and liquid Paxilline waste? A11: All Paxilline waste, including unused product, contaminated PPE, and solvent rinsate, must be treated as hazardous waste.[4] It should be collected in clearly labeled, sealed, and leak-proof containers.[4][5] The container must be labeled with "Hazardous Waste" and the chemical name "Paxilline".[4] Disposal must be handled by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[4][5] Do not discharge into sewers or waterways.[5]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of Paxilline
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₃NO₄ | [14] |
| Molecular Weight | 435.6 g/mol | [8][14] |
| Appearance | White Powder / Solid | [9][14] |
| Melting Point | 252 °C | [6][14] |
| Solubility | Soluble in DMSO, acetone, chloroform, ethanol, methanol. | [3][9][11] |
| Very poor water solubility. | [9] | |
| Storage Temperature | -20°C (for lyophilized powder) | [9] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling Paxilline
| PPE Category | Item | Specifications and Recommendations | Source(s) |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. Double gloving is recommended for enhanced protection. | [7] |
| Body Protection | Protective Clothing | A laboratory coat is suitable for small quantities. For larger amounts, disposable coveralls of low permeability are recommended. | [7] |
| Eye & Face Protection | Safety Eyewear | Tightly fitting safety goggles with side-shields are essential. A face shield may be required for splash protection. | [6][7] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used to avoid inhaling dust, especially when handling the solid form. | [5][7] |
| Foot Protection | Shoe Covers | Recommended to prevent contamination of personal footwear. | [7] |
Experimental Protocols
Protocol 1: Safe Weighing and Reconstitution of Solid Paxilline
-
Preparation: Designate a specific work area within a certified chemical fume hood. Ensure an eyewash station, safety shower, and spill kit are accessible.[7]
-
PPE: Don all required PPE as detailed in Table 2, including double gloves and a respirator.
-
Procedure: a. Place a calibrated analytical balance and all necessary equipment (spatulas, weigh paper, microcentrifuge tubes) inside the fume hood. b. Carefully transfer the desired amount of solid Paxilline from its storage container onto weigh paper. Avoid any actions that could generate dust. c. Transfer the weighed powder into a suitable vial for reconstitution. d. Using a calibrated pipette, add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired concentration.[3] e. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.[3]
-
Cleanup: Dispose of all single-use contaminated items (weigh paper, pipette tips, gloves) as solid hazardous waste.[4] Decontaminate the spatula and any non-disposable equipment according to Protocol 2.
Protocol 2: Decontamination of Laboratory Surfaces and Equipment
-
Preparation: Perform all decontamination procedures within a chemical fume hood. Prepare a designated hazardous waste container for liquid rinsate.
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Procedure for Labware (Glassware, Spatulas): a. Initial Rinse: Triple rinse all contaminated items with a suitable organic solvent in which Paxilline is soluble (e.g., acetone, ethanol).[4] b. Rinsate Collection: Collect all rinsate into the designated hazardous waste container. This rinsate is considered acutely toxic.[4] c. Final Wash: After the solvent rinse, the labware can be washed with standard laboratory soap and water.[4]
-
Procedure for Work Surfaces: a. Wipe the surface with a cloth or paper towel wetted with a suitable solvent. b. Follow with a thorough cleaning using a laboratory-grade detergent and water. c. Dispose of all cleaning materials as solid hazardous waste.
Protocol 3: Disposal of Paxilline Waste
-
Segregation: Maintain separate, clearly labeled waste streams for solid and liquid Paxilline waste.
-
Solid Waste Containment: a. Collect all solid waste (e.g., unused compound, contaminated gloves, weigh paper, pipette tips) in a designated, leak-proof, and puncture-resistant container.[4] b. The container must be clearly labeled "Hazardous Waste: Paxilline" and include other identifiers as required by your institution.
-
Liquid Waste Containment: a. Collect all liquid waste (e.g., solvent rinsate, unused solutions) in a compatible, sealed container. b. The container must be clearly labeled "Hazardous Waste: Paxilline" and specify the solvent(s) used.
-
Storage and Disposal: a. Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[4] b. Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's specific procedures.[4]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Paxilline - Wikipedia [en.wikipedia.org]
- 3. Paxilline_TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. usbio.net [usbio.net]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Paxilline | CAS#:57186-25-1 | Chemsrc [chemsrc.com]
- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Paxilline | C27H33NO4 | CID 105008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Selecting appropriate vehicle solution for in vivo Paxilline studies.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the appropriate selection of vehicle solutions for in vivo studies involving Paxilline. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a Paxilline stock solution?
A1: Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions of Paxilline.[1][2] Paxilline is highly soluble in DMSO, with reported solubilities ranging from 30 mg/mL to 100 mg/mL.[1][2] It is crucial to use anhydrous (≥99.9% purity) DMSO and handle it in a way that minimizes exposure to moisture, as water can accelerate the degradation of the compound.[1]
Q2: How should I store my Paxilline stock solution?
A2: For long-term storage, it is recommended to store Paxilline DMSO stock solutions at -20°C or -80°C. At -20°C, the solution is generally stable for at least one to two years. For longer storage periods, -80°C is preferable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: Can I store Paxilline in an aqueous solution?
A3: It is not recommended to store Paxilline in aqueous solutions for more than one day. Paxilline is sparingly soluble in aqueous buffers and is more susceptible to degradation in these conditions. Always prepare fresh dilutions from your DMSO stock for your experiments.
Q4: What are common vehicle solutions for in vivo administration of Paxilline?
A4: Several vehicle solutions can be used for the in vivo administration of Paxilline, typically via intraperitoneal (i.p.) injection. The choice of vehicle depends on the required dose and experimental design. Common vehicles include:
-
Saline: For low concentrations where Paxilline remains soluble after dilution from a DMSO stock. A typical dose used in a previous study was 3 µg/kg.
-
Corn Oil: Suitable for lipophilic compounds.
-
Complex Vehicles: For higher concentrations, multi-component vehicles are often necessary to maintain solubility. Examples include formulations with DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | Paxilline has low aqueous solubility. | 1. Ensure the final DMSO concentration in your working solution is kept low (typically <0.5%). 2. Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing. 3. If precipitation persists, consider using a vehicle with co-solvents like PEG300 or surfactants like Tween-80. Gentle warming or sonication can also aid dissolution. |
| Inconsistent or unexpected experimental results. | 1. Paxilline Degradation: Improper storage of stock solutions. 2. Off-Target Effects: Paxilline can inhibit SERCA pumps at higher concentrations (micromolar range), leading to changes in intracellular calcium signaling. 3. Vehicle Effects: The vehicle itself may have biological effects. | 1. Use freshly prepared dilutions from a properly stored, aliquoted DMSO stock. 2. Use the lowest effective concentration of Paxilline for BK channel inhibition. Consider running control experiments to assess SERCA pump inhibition if calcium signaling is being studied. 3. Always include a vehicle-only control group in your experiments. |
| Observed tremors in animal models are not dose-dependent. | Paxilline is a known tremorgenic mycotoxin. | This is an expected effect of Paxilline due to its inhibition of BK channels, which increases neuronal excitability. The lack of a clear dose-response may be due to a saturation effect at the doses tested. Consider a wider range of doses in a pilot study. |
Quantitative Data Summary
Table 1: Solubility of Paxilline in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 - 100 | ~68.87 - 229.59 | Sonication may be required to achieve higher concentrations. | |
| Ethanol | ~10 | ~22.96 | ||
| Dimethylformamide (DMF) | ~30 | ~68.87 | ||
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 | ~0.57 | Prepared by diluting a DMSO stock solution. |
Molar equivalents are calculated based on a molecular weight of 435.56 g/mol .
Table 2: Example In Vivo Vehicle Formulations for Paxilline
| Formulation | Composition | Achievable Solubility | Notes | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (14.35 mM) | Add each solvent one by one and mix evenly. | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.74 mM) | ||
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.74 mM) |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Paxilline Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of Paxilline in DMSO for long-term storage.
Materials:
-
Paxilline (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing Paxilline: Accurately weigh the desired amount of Paxilline powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the Paxilline does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, tightly sealed microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of Paxilline Working Solution for In Vivo Administration
This protocol details the preparation of a Paxilline working solution for intraperitoneal (i.p.) injection using a complex vehicle.
Materials:
-
Paxilline-DMSO stock solution (from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the Paxilline-DMSO stock solution at room temperature.
-
Vehicle Preparation (Example using Formulation 1 from Table 2):
-
In a sterile tube, add the required volume of the Paxilline-DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of sterile saline to reach the final desired concentration and volume. Mix thoroughly.
-
-
Administration: The working solution should be prepared fresh on the day of the experiment and administered to the animals as per the experimental design.
Visualizations
Caption: Workflow for selecting a Paxilline vehicle solution.
Caption: Simplified signaling pathway of Paxilline-induced tremor.
References
Validation & Comparative
A Comparative Guide to Paxilline and Other BK Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Paxilline with other prominent large-conductance calcium-activated potassium (BK) channel blockers, namely Iberiotoxin, Charybdotoxin, and Penitrem A. The information is supported by experimental data to facilitate the selection of the most suitable pharmacological tool for your research needs.
Executive Summary
Large-conductance calcium-activated potassium (BK) channels are crucial regulators of numerous physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release. Their modulation by specific blockers is a key strategy in both basic research and drug development. Paxilline, a mycotoxin, is a widely used BK channel inhibitor. Understanding its performance relative to other blockers is essential for accurate experimental design and interpretation. This guide compares these blockers based on their mechanism of action, potency, selectivity, and binding sites, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of BK Channel Blockers
The inhibitory potency of BK channel blockers is a critical parameter for their application. The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values for Paxilline and its key alternatives. It is important to note that these values can be significantly influenced by experimental conditions such as intracellular Ca2+ concentration, membrane potential, and the specific BK channel subunits present.
| Blocker | Type | Potency (IC50/Ki) | Selectivity | Binding Site |
| Paxilline | Mycotoxin (Indole diterpene) | ~1.9 nM (Ki, α-subunit, closed state) to 10 µM (open state)[1] | Primarily BK channels; also inhibits SERCA at higher concentrations.[2] | Intracellular, near the central cavity.[1] |
| Iberiotoxin (IbTX) | Peptide Toxin (Scorpion venom) | ~250 pM - 1 nM (IC50/Kd)[1] | Highly specific for BK channels.[2] | Extracellular, outer vestibule of the pore. |
| Charybdotoxin (ChTX) | Peptide Toxin (Scorpion venom) | ~1 - 10 nM (Kd) | Less selective than Iberiotoxin; also inhibits some voltage-gated K+ channels (e.g., Kv1.2, Kv1.3). | Extracellular, outer vestibule of the pore. |
| Penitrem A | Mycotoxin (Indole diterpene) | ~1 - 15 nM (IC50) | Highly specific for BK channels. | Intracellular (presumed, similar to Paxilline). |
Mechanism of Action: A Comparative Overview
The mechanism by which a blocker inhibits BK channel function is a key differentiator.
-
Paxilline and Penitrem A: These structurally related mycotoxins are state-dependent blockers, exhibiting a much higher affinity for the closed conformation of the BK channel. They bind to an intracellular site, stabilizing the channel in a non-conducting state. This is in contrast to open-channel blockers. The inhibitory effect of Paxilline is inversely proportional to the channel's open probability; conditions that favor the open state, such as high intracellular calcium and membrane depolarization, reduce its inhibitory efficacy.
-
Iberiotoxin and Charybdotoxin: These peptide toxins act as pore blockers . They bind to the external vestibule of the BK channel, physically occluding the ion conduction pathway. Their binding is generally not state-dependent.
Experimental Protocols: Characterizing BK Channel Blockers
The gold-standard method for characterizing the interaction of blockers with BK channels is patch-clamp electrophysiology . Below is a detailed protocol for determining the IC50 of a BK channel blocker using the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
1. Cell Preparation:
- Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the desired BK channel subunits (e.g., α-subunit or α + β-subunits) on glass coverslips.
- Alternatively, primary cells endogenously expressing BK channels, such as smooth muscle cells or neurons, can be used.
2. Solution Preparation:
- Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM). Adjust pH to 7.2 with KOH.
- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Blocker Stock Solutions: Prepare high-concentration stock solutions of the blockers in an appropriate solvent (e.g., DMSO for Paxilline and Penitrem A, water or buffer for peptide toxins).
3. Electrophysiological Recording:
- Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential of -80 mV.
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.
- Record baseline currents in the control external solution.
4. Blocker Application and Data Acquisition:
- Perfuse the cell with the external solution containing increasing concentrations of the blocker. Allow sufficient time for the blocker effect to reach a steady state at each concentration.
- For intracellularly acting blockers like Paxilline, the compound can be included in the internal pipette solution, or sufficient time must be allowed for membrane permeation if applied externally.
- Record the currents at each blocker concentration using the same voltage protocol.
- After the highest concentration, perform a washout by perfusing with the control external solution to assess the reversibility of the block.
5. Data Analysis:
- Measure the peak outward current at a specific depolarizing voltage step (e.g., +60 mV) for each blocker concentration.
- Normalize the current at each concentration to the baseline current.
- Plot the normalized current as a function of the logarithm of the blocker concentration.
- Fit the concentration-response data with the Hill equation to determine the IC50 value.
Visualizing BK Channel Signaling Pathways
The following diagrams illustrate the role of BK channels in two key physiological processes and how their blockade can impact these pathways.
Experimental Workflow for Comparing BK Channel Blockers
Conclusion
The choice of a BK channel blocker is contingent on the specific experimental goals.
-
For high specificity , Iberiotoxin is the preferred choice due to its high affinity and selectivity for BK channels.
-
When studying BK channels with β4 subunits , which can confer Iberiotoxin resistance, Paxilline is a more suitable tool.
-
Charybdotoxin can be used as a potent BK channel blocker, but its off-target effects on other potassium channels must be considered.
-
Penitrem A offers high specificity similar to Paxilline and can be a valuable alternative.
Researchers should carefully consider the distinct properties of each blocker, including their mechanism of action, potency, and potential off-target effects, to ensure the generation of reliable and interpretable data.
References
A Comparative Guide to the Specificity of Paxilline, Iberiotoxin, and Charybdotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely used blockers of large-conductance Ca2+-activated K+ (BK) channels: Paxilline, Iberiotoxin, and Charybdotoxin. Understanding the specificity and mechanism of action of these compounds is critical for the accurate interpretation of experimental data and for the development of targeted therapeutics. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant pathways and workflows to aid in the selection of the most appropriate pharmacological tool for your research needs.
Mechanism of Action and Specificity Overview
Paxilline is a mycotoxin that acts as a potent, state-dependent inhibitor of BK channels. It preferentially binds to the closed conformation of the channel from the intracellular side, stabilizing it in a non-conducting state.[1] This mechanism is distinct from open-channel blockers, and its inhibitory potency is inversely proportional to the channel's open probability.[2] While generally considered specific for BK channels, Paxilline has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at micromolar concentrations.[3][4][5]
Iberiotoxin (IbTX) , a peptide toxin isolated from the venom of the red scorpion (Buthus tamulus), is a highly potent and selective blocker of BK channels. It binds to the external vestibule of the channel pore, physically occluding it. Unlike Charybdotoxin, Iberiotoxin shows high specificity for BK channels with minimal off-target effects on other potassium channels, such as those from the Kv1 subfamily.
Charybdotoxin (ChTX) is another scorpion venom peptide that acts as a potent pore blocker of BK channels by binding to the channel's outer vestibule. However, it exhibits less specificity compared to Iberiotoxin, as it also inhibits other potassium channels, notably voltage-gated potassium channels like Kv1.2 and Kv1.3. This broader activity profile must be considered when interpreting experimental results.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki) of Paxilline, Iberiotoxin, and Charybdotoxin on their primary target (BK channels) and key off-targets. Note that these values can be influenced by experimental conditions such as intracellular Ca2+ concentration, membrane potential, and the specific BK channel subunits present.
| Compound | Primary Target | Reported Potency (IC50/Ki) | Key Off-Targets | Reported Potency (IC50) | References |
| Paxilline | BK Channel (α-subunit, closed state) | Ki ≈ 1.9 nM | SERCA | 5 - 50 µM | |
| BK Channel (approaching max open probability) | IC50 ≈ 10 µM | ||||
| Iberiotoxin | BK Channel | Kd ≈ 1 nM | Generally considered highly selective with minimal off-target effects at typical working concentrations. | Not widely reported | |
| Charybdotoxin | BK Channel (KCa1.1) | IC50 ≈ 3 nM | Kv1.2 | IC50 ≈ 14 nM | |
| Kv1.3 | IC50 ≈ 2.6 nM | ||||
| KCa3.1 | IC50 ≈ 5 nM |
Experimental Protocols
Accurate determination of the specificity and potency of these blockers relies on robust experimental protocols. The following outlines a general methodology for determining the IC50 value of these compounds using patch-clamp electrophysiology.
Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration-dependent inhibition of BK channel currents by a given blocker and calculate its IC50 value.
1. Cell Preparation:
-
HEK293 cells stably or transiently expressing the desired BK channel subunits (e.g., α or α + β) are cultured on glass coverslips.
-
Alternatively, primary cells endogenously expressing BK channels can be utilized.
2. Electrophysiological Recording:
-
Whole-cell or inside-out patch-clamp configurations are established using a patch-clamp amplifier and data acquisition system.
-
The standard extracellular solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.
-
The standard intracellular (pipette) solution may contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+-EGTA buffer to set the free Ca2+ concentration to a desired level (e.g., 10 µM), with pH adjusted to 7.2.
3. Experimental Procedure:
-
BK channel currents are elicited by a series of depolarizing voltage steps from a holding potential (e.g., -80 mV).
-
A stable baseline recording of the BK current is established before the application of the blocker.
-
The blocker is applied at increasing concentrations to the extracellular (for Iberiotoxin and Charybdotoxin) or intracellular (for Paxilline) side of the membrane via a perfusion system.
-
The steady-state block at each concentration is recorded.
-
Following the highest concentration, a washout step is performed to check for the reversibility of the block.
4. Data Analysis:
-
The peak current amplitude at each blocker concentration is measured.
-
The current at each concentration is normalized to the control (pre-blocker) current.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value and the Hill coefficient.
Mandatory Visualization
Signaling Pathway
Caption: Downstream effects of BK channel activation and inhibition.
Experimental Workflow
Caption: Workflow for IC50 determination using patch-clamp.
References
- 1. benchchem.com [benchchem.com]
- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Paxilline | CAS:57186-25-1 | SERCA ATPase blocker. Also potent BKCa channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to Paxilline and Penitrem A for BK Channel Inhibition
For researchers and drug development professionals investigating the roles of large-conductance Ca2+- and voltage-activated potassium (BK) channels, the choice of a potent and specific inhibitor is critical. Among the available small molecule inhibitors, Paxilline and Penitrem A, both fungal indole (B1671886) alkaloids, are widely utilized. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Blockers
Paxilline is a well-characterized BK channel inhibitor that acts via a closed-channel block mechanism .[1][2][3][4][5] Its inhibitory potency is inversely dependent on the open probability of the BK channel.[1][2][3][5] This means that Paxilline binds with significantly higher affinity to the closed conformation of the channel, stabilizing it in a non-conducting state.[1][4][5] Consequently, conditions that favor channel opening, such as membrane depolarization or high intracellular calcium concentrations, can reduce the inhibitory effect of Paxilline.[1][3][5] The binding of a single Paxilline molecule is thought to allosterically alter the intrinsic closed-open equilibrium of the channel, favoring the closed state.[1][2]
Penitrem A , a structurally related mycotoxin, is also a potent BK channel blocker.[6][7][8][9][10][11][12] Unlike the detailed understanding of Paxilline's state-dependent block, the precise mechanism of Penitrem A's interaction is less explicitly defined in the provided literature, but it is known to effectively block BK channels from both the intracellular and extracellular sides of the membrane.[6] It acts as a negative allosteric modulator of charybdotoxin (B568394) binding.[13]
Potency and Specificity: A Quantitative Comparison
The following table summarizes the key quantitative data for Paxilline and Penitrem A, providing a clear comparison of their potency and known off-target effects.
| Parameter | Paxilline | Penitrem A |
| Target | Large-conductance Ca2+-activated K+ (BK) channels | Large-conductance Ca2+-activated K+ (BK) channels |
| IC50 (BK channels) | ~10 nM (closed state)[1][2][14] to ~10 µM (open state)[1][2][14] | 6.4 nM (α subunit only)[6][7][9][10][11], 64.4 nM (α + β1 subunits)[6][7][9][10][11] |
| Ki | 1.9 nM (α subunit)[15] | Not explicitly stated in the provided results. |
| Known Off-Target Effects | Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) with an IC50 of 5-50 µM[14][15][16] | No significant effect on native delayed rectifier K+ currents, cloned Kv1.5 channels, or native ATP-dependent KATP currents.[6][7][8][9][10] Much less effect on Ca2+-activated Cl− channels compared to Paxilline.[6] |
Experimental Protocols: A Guide to Application
Accurate and reproducible experimental data is paramount in research. Below are detailed methodologies for key experiments utilizing Paxilline and Penitrem A to study BK channel inhibition.
Electrophysiology: Whole-Cell Patch-Clamp
This technique allows for the recording of macroscopic BK currents from an entire cell, providing insights into the overall channel activity.
Objective: To determine the concentration-dependent inhibition of BK channel currents by Paxilline or Penitrem A and to calculate the IC50 value.
Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the desired BK channel subunits (e.g., α or α + β1) on glass coverslips.[8]
-
Alternatively, use primary cultured neurons which endogenously express BK channels.[3]
Recording Procedure:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope and perfuse with an external solution.[3]
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-6 MΩ when filled with the internal solution.[3]
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[3]
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing for dialysis of the cell interior with the pipette solution.[3][14]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV) to elicit outward BK currents.[3]
-
After establishing a stable baseline recording, apply the desired concentration of Paxilline or Penitrem A to the external solution via perfusion.[3]
-
Record the currents during and after drug application to observe the inhibitory effect.
-
To test for reversibility, perfuse the chamber with the control external solution to wash out the inhibitor.[3]
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjusted to pH 7.4 with NaOH.[14]
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.2 with KOH.[14] The free Ca2+ concentration can be adjusted as needed for the experiment.
Electrophysiology: Inside-Out Patch-Clamp
This configuration is ideal for studying the direct effects of intracellularly applied inhibitors on single or multiple BK channels.
Objective: To investigate the direct interaction of Paxilline or Penitrem A with the intracellular face of the BK channel.
Recording Procedure:
-
Establish a gigaohm seal in the cell-attached configuration as described above.
-
Excise the patch of membrane by pulling the pipette away from the cell, resulting in the inside-out configuration where the intracellular side of the membrane is exposed to the bath solution.[14]
-
Apply voltage steps to the patch to activate BK channels.
-
Rapidly exchange the bath solution with solutions containing different concentrations of Paxilline or Penitrem A using a perfusion system.[3]
-
Record single-channel or macroscopic currents to determine the inhibitory effects.
Visualizing the Comparison
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Comparative mechanisms of Paxilline and Penitrem A on BK channels.
Caption: A typical experimental workflow for whole-cell patch-clamp analysis.
Conclusion: Making an Informed Decision
Both Paxilline and Penitrem A are potent and valuable tools for the study of BK channels.
-
Paxilline is an excellent choice when studying the state-dependence of BK channel activity, given its well-documented mechanism as a closed-channel blocker. However, researchers should be mindful of its potential off-target effects on SERCA at higher concentrations and design control experiments accordingly.[4][14]
-
Penitrem A offers high potency and greater specificity, with no reported effects on other common potassium channels.[6][7][8][9][10] Its efficacy on BK channels lacking the β1 subunit is particularly noteworthy.[6][7][9][10][11] This makes it a suitable alternative to Paxilline, especially in systems where off-target effects on calcium homeostasis are a concern.
The ultimate choice between Paxilline and Penitrem A will depend on the specific experimental question, the expression system being used, and the required concentration range. By carefully considering the data presented in this guide, researchers can confidently select the inhibitor that best suits their needs for robust and reliable results.
References
- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Penitrem A as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penitrem A as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Penitrem A | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Paxilline | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 16. medchemexpress.com [medchemexpress.com]
Paxilline's Ion Channel Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Paxilline (B40905), a tremorgenic indole (B1671886) alkaloid mycotoxin, is a widely utilized pharmacological tool for investigating the function of large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. Its utility stems from its high potency and specificity for this channel type. However, a comprehensive understanding of its potential cross-reactivity with other ion channels and cellular targets is crucial for the accurate interpretation of experimental results. This guide provides an objective comparison of Paxilline's performance, supported by experimental data, to elucidate its selectivity profile.
Quantitative Analysis of Paxilline's Potency and Selectivity
Paxilline's inhibitory effect on BK channels is state-dependent, exhibiting significantly higher affinity for the closed conformation of the channel.[1][2] This results in a wide range of reported IC₅₀ values, which are contingent on the experimental conditions that influence the channel's open probability, such as membrane potential and intracellular calcium concentration.[2][3] While Paxilline is highly selective for BK channels, at higher concentrations, it has been shown to interact with other cellular targets, most notably the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[4][5][6]
| Target Ion Channel/Protein | Species/Cell Type | Experimental Condition | Parameter | Value | Reference(s) |
| BK Channel (KCa1.1) | Cloned α-subunit in excised membrane patches | 10 µM intracellular Ca²⁺ | Kᵢ | 1.9 nM | [7][8] |
| BK Channel (KCa1.1) | - | Channels predominantly in a closed state | IC₅₀ | ~10 nM | [3][5] |
| BK Channel (KCa1.1) | - | Channels approaching maximal open probability | IC₅₀ | ~10 µM | [2][3][5] |
| BK Channel (KCa1.1) | Smooth muscle cells from rat vas deferens | - | IC₅₀ | 70 nM | [9] |
| SERCA Pump | Different SERCA isoforms | - | IC₅₀ | 5 - 50 µM | [4][5] |
Mechanism of Action: A Tale of Two States
Paxilline's primary mechanism of action on BK channels is a closed-channel block.[1][3][10] It binds to the intracellular side of the channel, near the central cavity, and allosterically stabilizes the closed conformation.[11][12][13] This reduces the channel's open probability without directly occluding the pore when it is open.[3][14] The affinity of Paxilline for the closed state is estimated to be over 500 times greater than for the open state.[2][3]
This state-dependent inhibition is a critical factor for experimental design. Conditions that favor the open state, such as membrane depolarization and high intracellular calcium levels, will decrease the apparent potency of Paxilline.[3][11] Conversely, at hyperpolarized potentials where the channel is predominantly closed, Paxilline exhibits its highest potency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Paxilline inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paxilline | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 9. [Effect of paxilline on Ca(2+)-dependent K+ current in smooth muscle cells isolated from rat vas deferens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Small Molecule BK Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used small molecule inhibitors of the large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
BK channels are crucial regulators of cellular excitability, playing significant roles in neuronal signaling, smooth muscle tone, and neurotransmitter release.[1][2] Their activation, triggered by both membrane depolarization and increased intracellular calcium, leads to potassium efflux and cell membrane hyperpolarization.[2][3] This function provides a negative feedback mechanism, for instance, by limiting calcium influx through voltage-gated calcium channels.[4] The dysfunction of BK channels has been implicated in various pathological conditions, making them a key target for pharmacological modulation.
While peptide toxins like Iberiotoxin (IbTX) and Charybdotoxin (ChTX) are highly potent and selective BK channel blockers, their application can be limited by factors such as cost and poor cell permeability. This has spurred the development and characterization of small molecule inhibitors, which often offer advantages in terms of synthesis, cost-effectiveness, and cell permeability. This guide focuses on a comparative analysis of several prominent small molecule BK channel inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the quantitative data for several small molecule BK channel blockers. Potency is typically expressed as the half-maximal inhibitory concentration (IC50). It is crucial to note that the potency of some inhibitors, like paxilline, is state-dependent, varying with the channel's open probability.
| Compound | Type | Potency (IC50) on BK Channels | Selectivity Profile & Key Off-Target Effects |
| Paxilline | Mycotoxin (Indole diterpene) | ~10 nM (closed state) to ~10 µM (open state) | Primary Off-Target: Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps (IC50: 5-50 µM). Can also affect nuclear BK channels. |
| Loperamide | Phenylpiperidine opioid | ~1 µM for open channels | Primary Off-Target: µ-opioid receptor agonist. Also inhibits other ion channels including hERG and high-voltage-activated calcium channels. |
| Ketamine | Arylcyclohexylamine | ~20.3 µM (IC50 is dependent on intracellular Ca2+ concentration) | Primary Off-Target: Non-competitive NMDA receptor antagonist. Also inhibits voltage-gated sodium channels. |
| Verapamil | Phenylalkylamine | Micromolar range | Primary Off-Target: L-type calcium channel blocker. Also blocks other potassium channels, including hERG. |
| Tetraethylammonium (TEA) | Quaternary ammonium | Millimolar range | Non-selective: Blocks a wide variety of potassium channels. |
Experimental Protocols
The characterization of BK channel inhibitors predominantly relies on patch-clamp electrophysiology. Below are detailed methodologies for two common configurations.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of macroscopic currents from the entire cell membrane.
1. Cell Preparation:
-
Culture cells expressing BK channels (e.g., HEK293 cells stably transfected with the BK channel α-subunit) on glass coverslips.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, with free Ca²⁺ buffered to the desired concentration (e.g., 10 µM). Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
4. Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.
-
Record baseline currents in the external solution.
-
Perfuse the bath with the external solution containing the test compound at various concentrations.
-
Record currents in the presence of the blocker to determine the extent of inhibition.
-
Perform a washout step by perfusing with the control external solution to check for the reversibility of the block.
5. Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Construct dose-response curves to calculate the IC50 value.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the study of single-channel currents and the direct application of substances to the intracellular face of the membrane patch.
1. Cell and Pipette Preparation:
-
As described for the whole-cell configuration.
2. Solutions:
-
Pipette Solution (resembles extracellular fluid): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES. Adjust pH to 7.4 with NaOH.
-
Bath Solution (resembles intracellular fluid): 140 mM KCl, 10 mM HEPES, and Ca²⁺ buffered to the desired concentration. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Form a gigaohm seal as in the whole-cell configuration.
-
Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
4. Data Acquisition:
-
Apply a constant depolarizing voltage to the patch to activate BK channels.
-
Record single-channel currents in the control bath solution.
-
Perfuse the patch with the bath solution containing the test blocker.
-
Record changes in channel activity (e.g., open probability, mean open time, single-channel conductance).
5. Data Analysis:
-
Analyze single-channel records to determine the mechanism of block (e.g., open-channel block, allosteric modulation).
Visualizing BK Channel Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway involving BK channels and a typical experimental workflow for their study.
References
Unveiling the Potency of Paxilline: A Comparative Guide to BK Channel Inhibition
For researchers, scientists, and drug development professionals, understanding the precise inhibitory properties of pharmacological tools is paramount. This guide provides a detailed comparison of Paxilline's IC50 value for the large-conductance calcium- and voltage-activated potassium (BK) channels against other common blockers, supported by established experimental data and protocols.
Paxilline, a potent mycotoxin, is a widely used specific inhibitor of BK channels. A critical aspect of its inhibitory action is its state-dependence; the half-maximal inhibitory concentration (IC50) of Paxilline is not a fixed value but is intrinsically linked to the conformational state of the BK channel.
State-Dependent Inhibition of BK Channels by Paxilline
Experimental evidence consistently demonstrates that Paxilline's affinity for BK channels is significantly higher when the channel is in its closed state. As the channel's open probability (Po) increases, driven by membrane depolarization or elevated intracellular calcium, the IC50 value of Paxilline shifts dramatically. Under conditions favoring the closed state, Paxilline exhibits a potent IC50 in the low nanomolar range (approximately 10 nM). Conversely, as the channel approaches its maximal open probability, the IC50 can increase to the micromolar range (nearly 10 µM).[1][2][3] This dynamic inhibitory profile underscores the importance of considering experimental conditions when evaluating Paxilline's efficacy.
Comparative Analysis of BK Channel Blockers
To provide a broader context for Paxilline's activity, the following table compares its IC50 value with those of other notable BK channel blockers. It is important to note that, like Paxilline, the potency of some of these agents can also be influenced by the channel's state.
| Compound | Type | Potency (IC50/Kd) on BK Channels | Key Characteristics |
| Paxilline | Mycotoxin (Indole Diterpene) | ~10 nM (closed state) to ~10 µM (open state)[1][2] | State-dependent, closed-channel blocker. Also inhibits SERCA pumps at higher concentrations (5-50 µM). |
| Iberiotoxin (IbTX) | Peptide Toxin (Scorpion Venom) | 1-10 nM | Highly potent and selective for BK channels. Acts on the extracellular side. |
| Charybdotoxin (ChTX) | Peptide Toxin (Scorpion Venom) | 1-15 nM | Potent blocker of BK and some voltage-gated K+ channels. Acts on the extracellular side. |
| Tetraethylammonium (TEA) | Quaternary Ammonium | 0.1-1 mM (intracellular), >10 mM (extracellular) | Non-selective potassium channel blocker with relatively low potency for BK channels. |
| Loperamide | Synthetic Opioid | ~1 µM | Known to inhibit BK channels in addition to its primary action on opioid receptors. |
Experimental Determination of Paxilline's IC50
The IC50 value of Paxilline on BK channels is typically determined using the inside-out patch-clamp electrophysiology technique. This method allows for precise control of the intracellular environment and direct application of Paxilline to the intracellular face of the channel.
Detailed Experimental Protocol:
-
Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing the alpha subunit of the BK channel (hSlo1). Culture cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette and Solution Preparation:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Pipette (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH.
-
Bath (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, with varying concentrations of free Ca2+ (buffered with EGTA) to control the channel's open probability. Adjusted to pH 7.2 with KOH.
-
Paxilline Stock Solution: Prepare a high-concentration stock solution of Paxilline (e.g., 10-20 mM) in high-quality, anhydrous DMSO.
-
-
Giga-seal Formation and Patch Excision:
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Carefully retract the pipette from the cell to excise a patch of membrane, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential where the BK channel open probability is low (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to +160 mV) to elicit BK channel currents.
-
Record baseline channel activity in the control bath solution.
-
-
Paxilline Application and IC50 Determination:
-
Prepare a series of working solutions by diluting the Paxilline stock solution into the bath solution to achieve a range of final concentrations (e.g., 1 nM to 30 µM).
-
Apply each concentration of Paxilline to the excised patch via a perfusion system, allowing sufficient time for the blocking effect to reach a steady state.
-
Record the steady-state BK current at each Paxilline concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing voltage step for each Paxilline concentration.
-
Normalize the current amplitudes to the control (pre-drug) current.
-
Plot the normalized current as a function of the Paxilline concentration and fit the data with a Hill equation to determine the IC50 value.
-
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and Paxilline's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining Paxilline's IC50 on BK channels.
Caption: Paxilline's state-dependent binding and inhibition of BK channels.
References
A Comparative Analysis of Paxilline and Paxiphylline D: Unraveling Their Effects on Cellular Function
This guide offers a detailed comparison of the pharmacological effects of Paxilline and an overview of the currently available information for Paxiphylline D. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive look at their mechanisms of action, supported by experimental data and detailed protocols.
Introduction
Paxilline is a well-characterized indole (B1671886) diterpene mycotoxin produced by the fungus Penicillium paxilli. It is widely recognized in the scientific community as a potent and specific inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels. Due to its specificity, Paxilline has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels in a variety of cellular processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release.
Data Presentation: Paxilline
The following tables summarize the quantitative data regarding the inhibitory effects of Paxilline on BK channels under various experimental conditions.
Table 1: Inhibitory Concentration (IC50) of Paxilline on BK Channels
| Cell Type/Expression System | Experimental Condition | IC50 | Reference |
| HEK293 cells expressing mSlo1 | Low open probability (e.g., 10 µM Ca2+, 0 mV) | ~10 nM | [1] |
| HEK293 cells expressing mSlo1 | High open probability (e.g., 300 µM Ca2+, +160 mV) | ~10 µM | [1] |
Table 2: Electrophysiological Effects of Paxilline on Neuronal Activity
| Neuron Type | Parameter Measured | Effect of Paxilline (1 µM) | Reference |
| Dentate Gyrus Granule Cells (in a seizure model) | Action Potential Firing Rate | Decrease | [2] |
| Dentate Gyrus Granule Cells (in a seizure model) | Instantaneous Firing Frequency | Decrease | [2] |
| Dentate Gyrus Granule Cells (in a seizure model) | Fast Afterhyperpolarization (fAHP) Amplitude | No significant change | [2] |
Mechanism of Action: Paxilline
Paxilline inhibits BK channels through a state-dependent, allosteric mechanism. It preferentially binds to the closed conformation of the channel, stabilizing it and thereby reducing the probability of channel opening. This is in contrast to open-channel blockers that physically occlude the pore. The binding of a single Paxilline molecule is thought to be sufficient to inhibit the channel. Evidence suggests that Paxilline accesses its binding site from the intracellular side of the membrane.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of Paxilline action and a typical experimental workflow for its characterization.
Caption: Mechanism of Paxilline inhibition of the BK channel.
Caption: General experimental workflow for characterizing Paxilline effects.
Experimental Protocols
Electrophysiological Recording of BK Channel Inhibition by Paxilline
This protocol describes the use of the patch-clamp technique to measure the effect of Paxilline on BK channels expressed in a heterologous system.
-
Cell Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding the alpha subunit of the BK channel (e.g., mSlo1) using a suitable transfection reagent. Co-transfection with a fluorescent marker like GFP can aid in identifying transfected cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for channel expression.
-
-
Electrophysiology:
-
Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration. Adjust pH to 7.2 with KOH.
-
External Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 2 CaCl2. Adjust pH to 7.4 with KOH.
-
Establish a whole-cell or inside-out patch-clamp configuration on a transfected cell.
-
Hold the membrane potential at a negative value (e.g., -80 mV) and apply depolarizing voltage steps to elicit outward BK currents.
-
Record baseline currents for several minutes to ensure stability.
-
Perfuse the recording chamber with the external solution containing the desired concentration of Paxilline (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%).
-
Continuously record the currents during and after Paxilline application to observe the time course and extent of inhibition.
-
To determine the IC50, apply a range of Paxilline concentrations and measure the steady-state block at each concentration.
-
Cell Viability Assay
This protocol outlines a method to assess the general cytotoxicity of Paxilline, which is important to distinguish from its specific channel-blocking effects.
-
Cell Plating:
-
Seed cells (e.g., a neuronal cell line) in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Paxilline in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Paxilline. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (using MTT assay as an example):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to a purple formazan (B1609692) product.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
This compound: A Knowledge Gap
A thorough search of the scientific literature reveals a significant lack of published data on the biological effects of this compound. While a compound with this name is listed by some chemical suppliers, there are no readily accessible peer-reviewed studies detailing its mechanism of action, its effects on ion channels or other cellular targets, or any quantitative experimental data.
Therefore, a direct and objective comparison between the effects of Paxilline and this compound is not possible at this time. Further research is required to characterize the pharmacological profile of this compound to determine if it shares a similar mechanism of action with Paxilline or possesses distinct biological activities.
Conclusion
Paxilline is a potent and specific inhibitor of BK channels, acting through a well-defined allosteric, closed-state-dependent mechanism. Its effects on cellular excitability are well-documented, making it a critical tool in neuroscience and pharmacology. In contrast, the biological effects of this compound remain uncharacterized in the scientific literature. Future studies are needed to elucidate the pharmacological properties of this compound and to determine its potential for scientific research and drug development. Researchers are advised to rely on the extensive and well-validated data available for Paxilline when a specific BK channel inhibitor is required for their experiments.
References
Replicating Published Paxilline Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published experimental results for Paxilline, a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels. It is designed to assist researchers in replicating and comparing key findings by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
The inhibitory effect of Paxilline on BK channels is highly dependent on the channel's conformational state. Its potency is significantly greater when the channel is in a closed state. The following tables summarize key quantitative data from published research.
Table 1: Paxilline Inhibition of BK Channels
| Parameter | Value | Conditions | Reference(s) |
| IC₅₀ (Closed State) | ~10 nM | Low channel open probability (e.g., hyperpolarized membrane potential) | [1] |
| IC₅₀ (Open State) | ~10 µM | High channel open probability (e.g., depolarized membrane potential, high intracellular Ca²⁺) | [1] |
| Ki | 1.9 nM | Cloned α-subunit of the maxi-K channel in excised membrane patches with 10 µM intracellular Ca²⁺ | |
| Rate of Inhibition (Closed Channels) | 2 x 10⁶ M⁻¹s⁻¹ | Linear up to 2 µM Paxilline | [1] |
| Affinity Difference (Closed vs. Open) | >500-fold greater for the closed conformation | Model-dependent analysis | [1] |
Table 2: Comparison of Paxilline with Other BK Channel Blockers
| Blocker | Type | IC₅₀ / Ki | Mechanism of Action | Key Characteristics | Reference(s) |
| Paxilline | Mycotoxin (Indole Diterpene) | ~10 nM (closed) to ~10 µM (open) | Intracellular, closed-channel blocker (allosteric) | State-dependent; membrane permeable; off-target effects on SERCA pumps at µM concentrations. | [1] |
| Iberiotoxin (IbTX) | Scorpion Peptide Toxin | ~1-25 nM | Extracellular pore blocker | Highly specific for BK channels; not membrane permeable. | |
| Charybdotoxin (ChTX) | Scorpion Peptide Toxin | ~10-30 nM | Extracellular pore blocker | Also inhibits some voltage-gated K+ (Kv) channels. | |
| Penitrem A | Mycotoxin (Indole Diterpene) | ~1.5 nM | Intracellular blocker | Structurally related to Paxilline; highly specific for BK channels. |
Table 3: Neuroprotective and Anti-Cancer Effects of Paxilline
| Effect | Cell Line / Model | Effective Concentration | Observed Outcome | Reference(s) |
| Neuroprotection | HT22 mouse hippocampal cells | 1-4 µM | Attenuation of glutamate-induced cell death (independent of BK channel blockade) | |
| Anti-Cancer (Paxillin protein) | Colorectal, Breast, Pancreatic Cancer Cells | Not Applicable (protein expression) | Regulation of cell migration, invasion, and apoptosis via FAK/Src/ERK signaling | , |
| Docetaxel Sensitization (via Paxillin (B1203293) protein suppression) | LNCaP prostate cancer cells | 1-50 nM (Docetaxel) | Enhanced apoptosis |
Key Experimental Protocols
Patch-Clamp Electrophysiology for IC₅₀ Determination of BK Channel Blockade
This protocol is designed to measure the concentration-dependent inhibition of BK channels by Paxilline.
a. Cell Preparation:
-
Culture HEK293 cells or other suitable host cells.
-
Transiently or stably transfect cells with plasmids encoding the desired BK channel subunits (e.g., α-subunit or α + β-subunits).
-
Plate cells on glass coverslips 24-48 hours prior to recording.
b. Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and an appropriate concentration of CaCl₂ to achieve the desired free intracellular calcium concentration. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Paxilline Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of Paxilline in high-quality DMSO.
c. Electrophysiological Recording (Inside-Out Patch Configuration):
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.
-
Perfuse the patch with the internal solution containing a known concentration of free Ca²⁺.
-
Apply a series of voltage steps (e.g., from -80 mV to +80 mV) to elicit BK channel currents and establish a stable baseline recording.
-
Perfuse the patch with internal solutions containing increasing concentrations of Paxilline.
-
Record the steady-state current inhibition at each concentration.
-
To determine the IC₅₀ for the closed state, hold the membrane at a hyperpolarized potential (e.g., -80 mV) and apply brief depolarizing pulses to assess the available current.
-
To determine the IC₅₀ for the open state, hold the membrane at a depolarized potential (e.g., +60 mV) in the presence of high intracellular Ca²⁺.
d. Data Analysis:
-
Measure the peak current amplitude at a specific voltage step in the absence and presence of different Paxilline concentrations.
-
Normalize the current amplitude to the control (baseline) condition.
-
Plot the normalized current as a function of the Paxilline concentration and fit the data with a Hill equation to determine the IC₅₀.
Cell Viability Assay for Neuroprotective Effects
This protocol assesses the ability of Paxilline to protect neuronal cells from glutamate-induced toxicity.
a. Cell Culture:
-
Culture HT22 mouse hippocampal cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
b. Treatment:
-
Pre-treat the cells with various concentrations of Paxilline (e.g., 1-10 µM) for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by adding a final concentration of 5 mM glutamate (B1630785) to the culture medium.
-
Include control wells with no treatment, Paxilline alone, and glutamate alone.
-
Incubate the cells for 12-24 hours.
c. Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with glutamate alone to those pre-treated with Paxilline.
Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to investigate the effect of modulating the paxillin protein on downstream signaling molecules like ERK.
a. Cell Culture and Treatment:
-
Culture cancer cells of interest (e.g., colorectal, breast cancer cell lines).
-
To study the role of the paxillin protein, cells can be transfected with siRNA to knock down paxillin expression or with plasmids to overexpress it.
-
Lyse the cells at desired time points after treatment or transfection.
b. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-paxillin, anti-FAK, anti-Src, anti-ERK, anti-p-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.
Visualizations of Pathways and Workflows
Caption: Mechanism of Paxilline's state-dependent inhibition of BK channels.
Caption: Experimental workflow for determining Paxilline IC₅₀ using patch-clamp.
Caption: Role of the paxillin protein in cancer cell signaling pathways.
References
A Researcher's Guide to Utilizing Positive and Negative Controls in Paxilline Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Paxilline with other BK channel modulators and details the critical role of positive and negative controls in ensuring the validity of experimental results. Paxilline is a potent inhibitor of large-conductance Ca2+- and voltage-activated potassium (BK) channels, acting as a state-dependent blocker with high affinity for the closed conformation of the channel.[1][2][3] Its efficacy is influenced by the channel's open probability, a factor crucial to consider in experimental design.[1][2] To rigorously validate findings from experiments involving Paxilline, the inclusion of appropriate controls is paramount.
Understanding the Importance of Controls
In scientific research, controls are essential for minimizing the effects of variables other than the one being tested.
-
Positive Controls are used to confirm that an experimental setup is capable of producing the expected effect. In the context of BK channel inhibition, a well-characterized BK channel blocker other than Paxilline serves as an excellent positive control.
-
Negative Controls are designed to ensure that the observed results are due to the experimental treatment and not to other factors, such as the vehicle used to dissolve the drug or off-target effects.
Quantitative Comparison of BK Channel Blockers
The following table summarizes the key quantitative data for Paxilline and its common alternatives, providing a basis for selecting appropriate controls and interpreting experimental outcomes.
| Blocker | Type | Mechanism of Action | Potency (IC50/Kd) | Selectivity & Off-Target Effects |
| Paxilline | Small Molecule (Mycotoxin) | Intracellular, state-dependent block (high affinity for closed state) | ~10 nM (closed state) to ~10 µM (open state) | High for BK channels. Off-target: SERCA pump inhibition (IC50 ~5-50 µM). |
| Iberiotoxin (IbTx) | Peptide Toxin | Extracellular pore blocker | ~1-2 nM (Kd/IC50) | Highly specific for most BK channels. Does not block BK channels with the β4 subunit. |
| Tetraethylammonium (TEA) | Small Molecule | Pore blocker | mM range (Kd) | Low; blocks various K+ channels. |
| Thapsigargin | Small Molecule | SERCA pump inhibitor | ~0.35-0.45 nM | Highly specific for SERCA pumps. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of research findings. Below are protocols for utilizing positive and negative controls in Paxilline experiments, primarily focusing on electrophysiological techniques.
Cell Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are a common choice for heterologous expression of BK channels due to their low endogenous channel expression.
-
Primary Neurons: For studying BK channels in a more native environment, primary neuronal cultures from various brain regions, such as the cerebellum or hippocampus, are often used.
Protocol 1: General Electrophysiology for BK Channel Inhibition
This protocol describes a whole-cell patch-clamp experiment to measure BK channel currents and their inhibition by Paxilline.
-
Solution Preparation:
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.2 with KOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +80 mV) to elicit BK channel currents.
-
Record baseline currents.
-
Perfuse the cell with the desired concentration of Paxilline and record the resulting inhibition of the outward current.
-
Protocol 2: Implementing Controls in Paxilline Experiments
A. Positive Control: Using Iberiotoxin
-
After recording baseline BK currents as described in Protocol 1, perfuse the cell with a saturating concentration of Iberiotoxin (e.g., 100 nM).
-
Record the currents to confirm the presence of functional BK channels, which should be significantly blocked by Iberiotoxin.
-
Wash out the Iberiotoxin and ensure the current returns to baseline before applying Paxilline.
B. Negative Control: Vehicle Control
-
Prepare a vehicle solution identical to the Paxilline solution but lacking the compound (e.g., external solution with 0.1% DMSO if Paxilline is dissolved in DMSO).
-
After recording baseline currents, perfuse the cell with the vehicle control solution for the same duration as the planned Paxilline application.
-
Record currents to ensure the vehicle itself does not affect BK channel activity.
C. Negative Control for Off-Target Effects: Thapsigargin
To investigate if the observed effects of Paxilline are due to SERCA pump inhibition:
-
In a separate experiment, measure a cellular process sensitive to changes in intracellular calcium, such as calcium oscillations or store-operated calcium entry.
-
Apply Paxilline at the concentration used in the primary experiment and observe any changes.
-
As a positive control for SERCA inhibition, apply a low concentration of Thapsigargin (e.g., 1 µM) and compare the effects to those of Paxilline.
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Paxiphylline D
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Paxiphylline D, a tremorgenic indole (B1671886) diterpene alkaloid. Due to the limited availability of specific safety and disposal data for this compound, these procedures are based on the established hazards of the closely related compound, Paxilline, and general best practices for the disposal of hazardous chemical waste. Paxilline is classified as a hazardous substance that is toxic if swallowed, in contact with skin, or if inhaled, and is a mycotoxin known to cause neurological effects such as tremors.[1] Therefore, this compound must be handled with extreme caution, adhering to stringent disposal protocols.
Hazard and Safety Information
Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound. The following table summarizes the key hazard information for the related compound, Paxilline, which should be used as a proxy for assessing the risks of this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air. |
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following minimum PPE to prevent exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles to protect against splashes and airborne particles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Respiratory Protection: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused this compound powder and any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves, or absorbent pads from minor spills within a fume hood).
-
Containment: Carefully collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with chemical waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.
-
Storage: Securely seal the waste container and store it in a designated satellite accumulation area. This area should be secure and away from incompatible materials.
-
Disposal Request: Once the container is full, or according to your institution's schedule, arrange for pickup and disposal by a certified hazardous waste management company. Follow your institution's specific procedures for waste pickup requests.
Protocol 2: Disposal of Contaminated Labware
This protocol applies to all glassware and equipment that has come into contact with this compound.
-
Initial Rinse: Rinse the contaminated labware multiple times with a suitable organic solvent in which this compound is soluble. The first two rinses should be with this solvent, followed by a final rinse with a less volatile solvent such as acetone (B3395972) or ethanol.
-
Rinsate Collection: All rinsate must be collected as hazardous waste in a designated, labeled container. This rinsate is considered acutely toxic and must not be disposed of down the drain.
-
Final Washing: After the solvent rinses, the labware can be washed with soap and water.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill: For a small spill contained within a chemical fume hood, absorb the material with an inert absorbent, decontaminate the area, and dispose of all contaminated materials in a sealed hazardous waste container.
-
Major Spill: For a larger spill, evacuate the area immediately and notify the appropriate safety personnel at your institution.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
